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  • Product: (5-Bromo-3-fluoropyridin-2-YL)methanamine
  • CAS: 1234616-19-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-Bromo-3-fluoropyridin-2-YL)methanamine (CAS Number 1234616-19-3)

This guide provides a comprehensive technical overview of (5-Bromo-3-fluoropyridin-2-YL)methanamine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (5-Bromo-3-fluoropyridin-2-YL)methanamine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this versatile molecule, with a focus on the practical insights and causal reasoning behind the presented methodologies.

Introduction: The Strategic Importance of a Halogenated Pyridine Building Block

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a substituted pyridinylmethanamine that has gained significant traction as a valuable intermediate in the synthesis of complex bioactive molecules. Its structure, featuring a trifunctionalized pyridine ring with bromine, fluorine, and an aminomethyl group, offers multiple points for chemical modification, making it an attractive scaffold for creating diverse chemical libraries. The presence of both bromine and fluorine atoms allows for selective manipulation through various cross-coupling reactions and nucleophilic substitutions, respectively. This strategic placement of reactive handles has positioned (5-Bromo-3-fluoropyridin-2-YL)methanamine as a crucial component in the development of novel therapeutics, particularly in the burgeoning field of protein degradation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1234616-19-3[1]
Molecular Formula C₆H₆BrFN₂[1]
Molecular Weight 205.03 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Typically available at ≥97%[1]
Storage Room temperature[1]

Synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine: A Two-Step Approach

The synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine can be efficiently achieved through a two-step process starting from the corresponding picolinamide. This pathway involves the dehydration of the amide to a nitrile, followed by the reduction of the nitrile to the primary amine.

Synthesis_Workflow A 5-Bromo-3-fluoropicolinamide B 5-Bromo-3-fluoro-2-cyanopyridine A->B Dehydration (POCl₃, reflux) C (5-Bromo-3-fluoropyridin-2-YL)methanamine B->C Reduction (e.g., Raney Ni, H₂ or BH₃ THF)

Caption: Synthetic workflow for (5-Bromo-3-fluoropyridin-2-YL)methanamine.

Step 1: Dehydration of 5-Bromo-3-fluoropicolinamide to 5-Bromo-3-fluoro-2-cyanopyridine

The initial step involves the conversion of the carboxamide group of 5-bromo-3-fluoropicolinamide to a nitrile. This is a standard transformation in organic synthesis, often accomplished using a variety of dehydrating agents.

Experimental Protocol:

  • To a stirred solution of 5-bromo-3-fluoropicolinamide (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add a dehydrating agent like phosphorus oxychloride (POCl₃) (typically 2-5 eq).[2]

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃ and the acidic byproducts.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 5-bromo-3-fluoro-2-cyanopyridine.

Causality and Experimental Choices:

  • Choice of Dehydrating Agent: Phosphorus oxychloride is a common and effective choice for this transformation due to its high reactivity. Other reagents like trifluoroacetic anhydride or Burgess reagent could also be employed, but POCl₃ is often more cost-effective for larger-scale synthesis.

  • Solvent Selection: Dichloromethane is a good solvent for both the starting material and the reagents and is relatively inert under the reaction conditions.

  • Workup Procedure: The aqueous workup with a mild base like NaHCO₃ is crucial to safely neutralize the corrosive reagents and byproducts.

Step 2: Reduction of 5-Bromo-3-fluoro-2-cyanopyridine to (5-Bromo-3-fluoropyridin-2-YL)methanamine

The final step is the reduction of the nitrile group to a primary amine. This transformation requires a reducing agent that is selective for the nitrile and does not significantly affect the halogen substituents on the pyridine ring.

Method A: Catalytic Hydrogenation

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 5-bromo-3-fluoro-2-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (typically 10-20% by weight).[3]

  • Pressurize the vessel with hydrogen gas (H₂) to a desired pressure (e.g., 50 psi).

  • The reaction is stirred at room temperature or with gentle heating and monitored by TLC or LC-MS.

  • Upon completion, the catalyst is carefully filtered off through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with the solvent.

  • The filtrate is concentrated under reduced pressure to yield (5-Bromo-3-fluoropyridin-2-YL)methanamine.

Causality and Experimental Choices:

  • Catalyst Selection: Raney Nickel is a widely used catalyst for nitrile reduction due to its high activity.[3] While palladium-based catalysts can also be effective, they may sometimes lead to dehalogenation, particularly debromination. Platinum and rhodium catalysts are generally less prone to causing dehalogenation.[4]

  • Solvent Choice: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenation.

Method B: Chemical Reduction

Experimental Protocol:

  • To a solution of 5-bromo-3-fluoro-2-cyanopyridine (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-THF complex (BH₃·THF) (typically 2-3 eq) dropwise at 0 °C.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, it is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with 2M HCl).

  • The mixture is then basified with a strong base (e.g., 6M NaOH) to deprotonate the amine.

  • The product is extracted with an organic solvent such as ethyl acetate, and the combined organic layers are dried and concentrated to afford the desired product.

Causality and Experimental Choices:

  • Reducing Agent: Borane and its complexes are effective for the reduction of nitriles.[5] They are generally less likely to cause dehalogenation compared to some catalytic hydrogenation methods.

  • Inert Atmosphere: Borane reagents are sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere.

  • Quenching and Workup: The quenching with methanol is to destroy excess borane. The acidic workup protonates the amine, making it water-soluble and allowing for the removal of non-basic impurities. Subsequent basification is required to isolate the free amine.

Applications in Drug Discovery: A Key Building Block for PROTACs

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Structure A Warhead for Target Protein B Linker A->B C E3 Ligase Ligand B->C D (5-Bromo-3-fluoropyridin-2-YL)methanamine as part of the Linker or Ligand B->D Incorporation

Caption: General structure of a PROTAC and the role of the title compound.

The aminomethyl group of (5-Bromo-3-fluoropyridin-2-YL)methanamine provides a convenient attachment point for a linker, which connects the target protein-binding moiety (warhead) to the E3 ligase ligand. The bromo and fluoro substituents on the pyridine ring can be further functionalized to modulate the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. The strategic incorporation of fluorine can often enhance metabolic stability and binding affinity.[3][6]

Spectroscopic Characterization (Predicted)

While experimental spectra for (5-Bromo-3-fluoropyridin-2-YL)methanamine are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

  • ¹H NMR:

    • The two aromatic protons on the pyridine ring would appear as doublets or doublet of doublets, with coupling constants influenced by the fluorine and bromine substituents.

    • The aminomethyl protons (CH₂NH₂) would likely appear as a singlet or a broad singlet.

    • The amine protons (NH₂) would also likely be a broad singlet, and their chemical shift could be concentration-dependent.

  • ¹³C NMR:

    • Six distinct carbon signals would be expected.

    • The carbon atoms attached to fluorine and bromine would show characteristic chemical shifts and coupling constants (C-F coupling).

  • Mass Spectrometry (MS):

    • The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • Fragmentation would likely involve the loss of the aminomethyl group.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for N-H stretching of the primary amine would be observed in the region of 3300-3500 cm⁻¹.

    • C-N stretching and N-H bending vibrations would also be present.

    • Aromatic C-H and C=C stretching vibrations would be observed in their respective regions.

Safety and Handling

General Safety Precautions: [1][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Hazards of Related Compounds:

  • Skin and Eye Irritation: Many halogenated pyridines can cause skin and eye irritation.[7][8]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[7][8]

It is imperative to consult the supplier's safety information and handle this compound with the caution appropriate for a novel chemical substance.

Conclusion

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a strategically designed building block with significant potential in medicinal chemistry. Its trifunctionalized pyridine core offers a versatile platform for the synthesis of complex molecules, particularly in the rapidly advancing field of protein degradation. The synthetic route presented in this guide, along with the discussion of its applications and properties, provides a solid foundation for researchers and drug development professionals to effectively utilize this valuable compound in their synthetic endeavors. As with any research chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application.

References

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Diisopropylaminoborane: a new practical and versatile reducing agent for the reduction of nitriles to primary amines. Journal of Organic Chemistry, 74(5), 1964-1970.
  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Link]

  • US Patent US20050250947A1.
  • ResearchGate. Notes - Reduction of Carbonyl Compounds with Pyridine Borane. [Link]

  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Link]

  • Capot Chemical. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Link]

  • Wikipedia. Raney nickel. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to (5-Bromo-3-fluoropyridin-2-YL)methanamine: A Keystone Building Block for Targeted Protein Degradation

Introduction: The Emergence of (5-Bromo-3-fluoropyridin-2-YL)methanamine in Modern Drug Discovery In the rapidly evolving landscape of therapeutic intervention, the paradigm is shifting from mere inhibition to the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of (5-Bromo-3-fluoropyridin-2-YL)methanamine in Modern Drug Discovery

In the rapidly evolving landscape of therapeutic intervention, the paradigm is shifting from mere inhibition to the complete eradication of disease-causing proteins. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, with Proteolysis Targeting Chimeras (PROTACs) at its forefront.[1][2] These heterobifunctional molecules are engineered to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[2] The design and synthesis of effective PROTACs are critically dependent on a toolbox of versatile and strategically functionalized building blocks. Among these, (5-Bromo-3-fluoropyridin-2-YL)methanamine has garnered significant attention as a pivotal intermediate for the construction of novel protein degraders.

This technical guide provides a comprehensive overview of (5-Bromo-3-fluoropyridin-2-YL)methanamine, detailing its chemical structure, a proposed synthetic pathway, and its strategic application in the design of PROTACs. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are actively engaged in the synthesis and evaluation of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a substituted pyridine derivative with the following key identifiers:

PropertyValue
Molecular Formula C₆H₆BrFN₂
Molecular Weight 205.03 g/mol
CAS Number 1234616-19-3
Appearance Typically a solid (predicted)

The structure of (5-Bromo-3-fluoropyridin-2-YL)methanamine, characterized by a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and an aminomethyl group at the 2-position, offers a unique combination of functionalities. The bromofluoropyridine moiety can serve as a versatile handle for a variety of cross-coupling reactions, enabling its incorporation into larger, more complex molecules. The primary amine of the aminomethyl group provides a convenient point of attachment for linkers, a critical component of PROTACs that connects the target-binding ligand to the E3 ligase-recruiting element.

Proposed Synthesis Pathway

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile

The synthesis of the nitrile precursor can be achieved from the corresponding amide, 5-bromo-3-fluoropicolinamide, through a dehydration reaction.

  • Reaction: Dehydration of 5-bromo-3-fluoropicolinamide.

  • Reagents: A suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

  • Rationale: These reagents are effective for the conversion of primary amides to nitriles under relatively mild conditions.

Step 2: Reduction of 5-Bromo-3-fluoropyridine-2-carbonitrile to (5-Bromo-3-fluoropyridin-2-YL)methanamine

The final step involves the reduction of the nitrile group to a primary amine.

  • Reaction: Nitrile reduction.

  • Reagents: A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether, or catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Rationale: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. Catalytic hydrogenation offers a milder alternative, which may be preferable to avoid potential side reactions.

Below is a detailed, step-by-step experimental protocol for the proposed synthesis:

Experimental Protocol: Synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine

Part A: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile

  • To a solution of 5-bromo-3-fluoropicolinamide (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-fluoropyridine-2-carbonitrile.

Part B: Synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a solution of 5-Bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-3-fluoropyridin-2-YL)methanamine.

  • Further purification can be achieved by column chromatography or crystallization if necessary.

SynthesisWorkflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Reduction A 5-Bromo-3-fluoropicolinamide B Dehydration (POCl₃) A->B Reactant C 5-Bromo-3-fluoropyridine-2-carbonitrile B->C Product D 5-Bromo-3-fluoropyridine-2-carbonitrile E Reduction (LiAlH₄ or H₂/Pd-C) D->E Reactant F (5-Bromo-3-fluoropyridin-2-YL)methanamine E->F Final Product

Caption: Proposed two-step synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine.

Predicted Spectroscopic Data for Characterization

The structural confirmation of the synthesized (5-Bromo-3-fluoropyridin-2-YL)methanamine would rely on standard analytical techniques. Below are the predicted spectroscopic data based on its chemical structure and known values for similar compounds.[3][4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HPyridine H-6
~7.6dd1HPyridine H-4
~4.0s2H-CH₂-NH₂
~1.5-2.0br s2H-NH₂

The chemical shifts are approximate and can vary depending on the solvent and concentration. The coupling constants (J) would provide further structural information, particularly the fluorine-proton couplings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show six distinct carbon signals:

Chemical Shift (δ, ppm)Assignment
~160 (d)C-F (C-3)
~155C-Br (C-5)
~148C-CH₂NH₂ (C-2)
~140 (d)C-H (C-6)
~125 (d)C-H (C-4)
~45-CH₂-NH₂

The signals for carbons close to the fluorine atom will appear as doublets due to C-F coupling.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used for molecular weight confirmation.

  • Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 204 and 206, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: A common fragmentation pathway for benzylamine-like structures is the loss of the amino group.[7][8][9][10] Therefore, a significant fragment ion corresponding to the loss of NH₃ (m/z 187/189) would be expected. Further fragmentation of the pyridine ring could also be observed.

Application in the Design and Synthesis of PROTACs

The primary utility of (5-Bromo-3-fluoropyridin-2-YL)methanamine lies in its role as a versatile building block for the synthesis of PROTACs.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[11][12]

(5-Bromo-3-fluoropyridin-2-YL)methanamine is strategically designed to be incorporated into the linker of a PROTAC. The primary amine of the aminomethyl group serves as a reactive handle for covalent attachment to either the POI-binding ligand or the E3 ligase ligand, or to another part of the linker, typically through amide bond formation.

The bromofluoropyridine headgroup offers several advantages in PROTAC design:[11][12][13][14][15]

  • Vectorial Diversity: The bromine atom can be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the pyridine ring to other components of the PROTAC, allowing for precise control over the linker's length and rigidity.

  • Modulation of Physicochemical Properties: The presence of the fluorine atom can favorably influence the molecule's properties, such as metabolic stability, membrane permeability, and binding affinity, by altering its electronic nature and lipophilicity.

  • Structural Rigidity: The pyridine ring introduces a degree of rigidity into the linker, which can be crucial for establishing a productive ternary complex between the POI and the E3 ligase, a key determinant of degradation efficiency.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Binding Ligand Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Binding Ligand Linker->E3_Ligand Building_Block (5-Bromo-3-fluoropyridin-2-YL)methanamine (Incorporated into Linker) Building_Block->Linker Provides structural and functional diversity

Caption: Role of (5-Bromo-3-fluoropyridin-2-YL)methanamine in PROTAC architecture.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (5-Bromo-3-fluoropyridin-2-YL)methanamine. While specific toxicity data for this compound is not available, the safety profile can be inferred from related brominated and fluorinated pyridine derivatives.[16][17][18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[18]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[16]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a strategically designed chemical building block with significant potential to accelerate the discovery and development of novel PROTAC-based therapeutics. Its unique combination of a reactive aminomethyl group and a versatile bromofluoropyridine moiety provides medicinal chemists with a powerful tool for constructing diverse and effective protein degraders. The proposed synthetic route offers a practical approach to accessing this valuable intermediate. As the field of targeted protein degradation continues to expand, the importance of key building blocks like (5-Bromo-3-fluoropyridin-2-YL)methanamine will undoubtedly grow, paving the way for the next generation of innovative medicines.

References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL not available)
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...
  • How to synthesize 2-amino-3-bromo-5-flooropyridine - FAQ - Guidechem. (URL not available)
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  • Fragmentation Mechanisms of Protonated Benzylamines.
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  • 2-Amino-3-bromo-5-fluoropyridine (Synonyms: 3-Bromo-5-fluoro-2-pyridinamine). (URL not available)
  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. ([Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. ([Link])

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Sources

Foundational

(5-Bromo-3-fluoropyridin-2-YL)methanamine suppliers

An In-depth Technical Guide to (5-Bromo-3-fluoropyridin-2-YL)methanamine: Sourcing, Synthesis, and Application in Drug Discovery Abstract (5-Bromo-3-fluoropyridin-2-yl)methanamine is a key heterocyclic building block, in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Bromo-3-fluoropyridin-2-YL)methanamine: Sourcing, Synthesis, and Application in Drug Discovery

Abstract

(5-Bromo-3-fluoropyridin-2-yl)methanamine is a key heterocyclic building block, increasingly recognized for its utility in medicinal chemistry, particularly in the development of targeted protein degraders. Its unique substitution pattern—a reactive aminomethyl group, a synthetically versatile bromine atom, and a fluorine atom for modulating physicochemical properties—makes it an attractive scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis for researchers and drug development professionals, covering its chemical properties, reliable sourcing from commercial suppliers, conceptual synthetic pathways, and its critical role in modern therapeutic modalities. A detailed exemplary protocol for its use in amide bond formation is also provided, underscoring its practical application in the laboratory.

Compound Profile and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective use in synthesis and drug design. (5-Bromo-3-fluoropyridin-2-yl)methanamine is a substituted pyridine derivative with a distinct set of characteristics that make it valuable for chemical synthesis.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name (5-Bromo-3-fluoropyridin-2-yl)methanamineN/A
CAS Number 1234616-19-3[1]
Molecular Formula C₆H₆BrFN₂[1]
Molecular Weight 205.03 g/mol [1]
Purity (Typical) ≥97%[1]
Classification Protein Degrader Building Block[1]

Below is the 2D chemical structure of the molecule.

Caption: 2D Structure of (5-Bromo-3-fluoropyridin-2-yl)methanamine

Sourcing and Procurement of (5-Bromo-3-fluoropyridin-2-YL)methanamine

Identifying a reliable supplier is a critical first step for any research program. This compound is available from several specialized chemical vendors, often categorized under "building blocks" for medicinal chemistry or "protein degraders." When procuring, it is essential to verify purity specifications and lead times.

Table of Commercial Suppliers:

SupplierProduct Name/SynonymPurityNotes
CP Lab Safety (5-bromo-3-fluoropyridin-2-yl)methanaminemin 97%For professional research and manufacturing use only.[1]
Sigma-Aldrich 1-(5-Bromo-3-fluoropyridin-2-yl)ethanoneAldrichCPRNote: This is a related ketone, not the amine, but indicates availability of the core scaffold from this major supplier.[2]
Amerigo Scientific 5-bromo-3-fluoropyridin-2-amineN/AAn isomeric amine, useful as a potential synthetic precursor.[3]
BLDpharm (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride95%An isomeric methanamine hydrochloride.[4]

Note: The availability of specific isomers and derivatives can fluctuate. Researchers should confirm the exact structure and CAS number with the supplier before ordering.

Conceptual Synthetic Routes

While detailed proprietary synthesis methods are seldom published, a retrosynthetic analysis based on known pyridine chemistry allows for the design of plausible manufacturing routes. The synthesis of substituted pyridines often involves building the ring or, more commonly, functionalizing a pre-existing pyridine core.

A likely pathway to (5-Bromo-3-fluoropyridin-2-yl)methanamine would start from a more readily available substituted pyridine. One logical approach involves the conversion of a 2-cyano or 2-formyl group to the aminomethyl functionality.

G cluster_conditions Reaction Conditions A 5-Bromo-3-fluoropyridine-2-carbonitrile (CAS: 886373-28-0) B (5-Bromo-3-fluoropyridin-2-yl)methanamine (Target Molecule) A->B Reduction C Catalytic Hydrogenation (e.g., H₂, Raney Nickel, NH₃/MeOH) or Chemical Reduction (e.g., LiAlH₄, BH₃•THF) C->A C->B PROTAC_Concept TargetBinder Target Protein Binder (Warhead) Linker Linker Chain (Derived from Amine) TargetBinder->Linker Amide Bond Core (5-Bromo-3-fluoropyridin-2-yl) Scaffold Linker->Core E3Binder E3 Ligase Binder Core->E3Binder Cross-Coupling at Br position

Caption: Conceptual role in a PROTAC molecule.

Safety, Handling, and Storage

Hazard Profile (Based on Analogues): Many bromo-fluoro-pyridines are classified with the following hazards. Researchers must assume the target compound shares these risks until proven otherwise.

Hazard StatementDescriptionGHS Pictogram
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled. [5]Exclamation Mark
H315 Causes skin irritation. [5]Exclamation Mark
H319 Causes serious eye irritation. [5]Exclamation Mark
H335 May cause respiratory irritation. [5]Exclamation Mark

Recommended Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [6]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7][8]* Handling: Avoid contact with skin, eyes, and clothing. [8][9]Wash hands thoroughly after handling. [6]* Storage: Store in a cool, dry place in a tightly sealed container. [8][9]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended for similar compounds. [10]* Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local and national regulations. [7]

Exemplary Experimental Protocol: Amide Coupling

To demonstrate the utility of (5-Bromo-3-fluoropyridin-2-yl)methanamine, the following is a robust, self-validating protocol for amide bond formation with a generic carboxylic acid (R-COOH).

Objective: To synthesize N-((5-bromo-3-fluoropyridin-2-yl)methyl) R-amide.

Materials:

  • (5-Bromo-3-fluoropyridin-2-yl)methanamine (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aq. NaHCO₃, Brine, Water

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Workflow Diagram:

start Start dissolve Dissolve R-COOH (1.1 eq) and HATU (1.2 eq) in DMF start->dissolve add_base Add DIPEA (3.0 eq) dissolve->add_base add_amine Add Amine (1.0 eq) in DMF add_base->add_amine stir Stir at RT for 2-4h (Monitor by TLC/LC-MS) add_amine->stir quench Quench with Water stir->quench extract Extract with EtOAc (3x) quench->extract wash Wash organic layer with Sat. NaHCO₃ and Brine extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify end End: Isolated Product purify->end

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Basification: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This creates the activated ester in situ.

  • Amine Addition: In a separate vial, dissolve (5-Bromo-3-fluoropyridin-2-yl)methanamine (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting amine is consumed (typically 2-4 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. The bicarb wash removes unreacted acid and the HATU byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Conclusion

(5-Bromo-3-fluoropyridin-2-yl)methanamine stands out as a high-value building block for contemporary drug discovery. Its trifunctional nature provides a robust platform for generating molecular diversity, particularly for sophisticated constructs like PROTACs. A thorough understanding of its sourcing, reactivity, and handling is essential for leveraging its full potential. The synthetic and application protocols outlined in this guide serve as a foundational resource for scientists aiming to incorporate this versatile reagent into their research and development pipelines.

References

  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Online] Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Online] Available at: [Link]

  • PubChem. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Online] Available at: [Link]

  • Capot Chemical. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Online] Available at: [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Lead Sciences. (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. [Online] Available at: [Link]

  • Amerigo Scientific. 5-bromo-3-fluoropyridin-2-amine. [Online] Available at: [Link]

  • PubChem. 2-Amino-5-bromo-3-fluoropyridine. [Online] Available at: [Link]

  • VIVAN ACL. 2-Amino-3-Bromo-5-Fluoropyridine. [Online] Available at: [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Online] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Procurement and Application of (5-Bromo-3-fluoropyridin-2-YL)methanamine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the strategic procurement and application of (5-Bromo-3-fluoropyridin-2-YL)methan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the strategic procurement and application of (5-Bromo-3-fluoropyridin-2-YL)methanamine (CAS: 1234616-19-3). We will delve into the market pricing, the synthetic complexity that dictates its value, and its pivotal role as a versatile building block in modern therapeutic modalities.

Executive Overview: A High-Value Building Block

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a substituted pyridine derivative that has emerged as a crucial intermediate in medicinal chemistry. Its strategic importance is primarily linked to its classification as a Protein Degrader Building Block , a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecules designed for targeted protein degradation (TPD)[1][2]. The unique arrangement of a bromine atom, a fluorine atom, and a primary amine on the pyridine scaffold provides three distinct chemical handles for orthogonal functionalization, making it an invaluable tool for constructing complex molecular architectures.

Key Chemical Identifiers:

  • Chemical Name: (5-Bromo-3-fluoropyridin-2-YL)methanamine

  • CAS Number: 1234616-19-3[1]

  • Molecular Formula: C₆H₆BrFN₂[1]

  • Molecular Weight: 205.03 g/mol [1]

Market Analysis and Price Evaluation

The procurement cost of (5-Bromo-3-fluoropyridin-2-YL)methanamine is a direct reflection of its specialized nature, synthetic complexity, and high purity requirements. As a research chemical not produced on a commodity scale, its price is significantly influenced by factors including the supplier, the quantity purchased, and the purity grade.

Analysis of current market listings reveals a substantial price-per-gram, particularly for research-scale quantities. This high cost underscores its role as a specialized, high-value intermediate. The price typically decreases on a per-unit basis as the purchase quantity increases, reflecting the economies of scale in synthesis and purification.

Table 1: Representative Market Pricing for (5-Bromo-3-fluoropyridin-2-YL)methanamine and Related Analogs

Compound NameCAS NumberSupplier ExampleQuantityPurityPrice (USD/EUR)Price per Gram
(5-bromo-3-fluoropyridin-2-yl)methanamine1234616-19-3CP Lab Safety1 gmin 97%$5,762.88$5,762.88
(5-Bromo-2-fluoropyridin-3-yl)methanamine HCl1432754-51-2Lead Sciences100 mg95%€ 236.00€ 2,360.00
(5-Bromo-2-fluoropyridin-3-yl)methanamine HCl1432754-51-2Lead Sciences1 g95%€ 1,080.00€ 1,080.00

Note: Prices are subject to change and may vary between suppliers and regions. The data presented is for illustrative purposes based on available information.[1][3]

Causality of Cost:

  • Synthetic Complexity: As will be discussed, the synthesis of polysubstituted pyridines is a multi-step process requiring precise control over reaction conditions and often involves costly reagents.

  • Purity: High purity (typically >97%) is essential for drug discovery applications to avoid the introduction of confounding variables in biological assays. Achieving this purity requires rigorous purification steps (e.g., column chromatography, recrystallization), which adds to the final cost.

  • Scale: The demand for this specific building block is confined to the research and development sector, precluding the cost advantages of large-scale industrial manufacturing.

The Synthetic Challenge: A Key Determinant of Value

The synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine is not trivial. While specific, proprietary routes are closely held by manufacturers, a general understanding of the synthetic logic can be derived from published procedures for analogous fluorinated and brominated pyridine compounds.[4][5] The process invariably involves a multi-step sequence that begins with a simpler pyridine precursor.

A plausible synthetic strategy involves the sequential introduction of the required functional groups—fluorine, bromine, and the aminomethyl group—onto the pyridine ring. Each step presents unique challenges in terms of regioselectivity and compatibility with existing functional groups.

G cluster_0 Generalized Synthetic Workflow A Pyridine Precursor (e.g., 2-amino-3-fluoropyridine) B Step 1: Bromination (e.g., NBS, HBr) A->B Electrophilic Aromatic Substitution C Intermediate A (5-Bromo-3-fluoropyridin-2-amine) B->C D Step 2: Sandmeyer Reaction (NaNO2, HBF4 then KCN) C->D Diazotization & Cyanation E Intermediate B (5-Bromo-3-fluoropyridine-2-carbonitrile) D->E F Step 3: Reduction (e.g., LiAlH4, H2/Catalyst) E->F Nitrile Reduction G Final Product ((5-Bromo-3-fluoropyridin-2-YL)methanamine) F->G

Caption: Generalized workflow for synthesizing substituted pyridines.

Representative Experimental Protocol: Nitrile Reduction (Hypothetical)

This protocol is based on standard literature procedures for the reduction of aromatic nitriles and serves as a self-validating system for producing the final amine from a nitrile intermediate.

Objective: To reduce 5-Bromo-3-fluoropyridine-2-carbonitrile to (5-Bromo-3-fluoropyridin-2-YL)methanamine.

Materials:

  • 5-Bromo-3-fluoropyridine-2-carbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Inert Atmosphere: Assemble the glassware and flame-dry under a stream of inert gas (Nitrogen or Argon). Maintain an inert atmosphere throughout the reaction. This is critical as LiAlH₄ reacts violently with water.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and condenser, suspend LiAlH₄ (2.5 eq) in anhydrous THF under stirring. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5-Bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess hydride and precipitate aluminum salts in a granular, easily filterable form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or Et₂O.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification via silica gel column chromatography may be required to achieve high purity.

Causality in Protocol:

  • Anhydrous Conditions: Essential to prevent the violent decomposition of the highly reactive LiAlH₄ and to ensure the reagent is available for the reduction reaction.[6]

  • Controlled Addition & Low Temperature: Prevents exothermic runaway reactions and potential side reactions.

  • Fieser Work-up: A trusted and standardized method for quenching LiAlH₄ reactions that results in a more manageable and filterable solid compared to simple aqueous quenching.

Application in Targeted Protein Degradation

The true value of (5-Bromo-3-fluoropyridin-2-YL)methanamine lies in its utility as a scaffold for PROTACs. A PROTAC is a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

G cluster_0 PROTAC Structure & Synthesis Logic cluster_1 A (5-Bromo-3-fluoropyridin-2-YL)methanamine Amine Handle Bromo Handle B Linker Synthesis A:f1->B Amide Coupling C Suzuki / Buchwald-Hartwig Coupling A:f2->C F Complete PROTAC Molecule B->F C->F D E3 Ligase Ligand e.g., Thalidomide analog D->B E Target Protein Ligand Binds to Protein of Interest E->C

Caption: Role of the building block in PROTAC synthesis.

The aminomethyl group provides a convenient attachment point for a chemical linker via robust amide bond formation. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are workhorse reactions for connecting aromatic systems.[5] This allows for the efficient covalent attachment of a ligand that binds to the target protein of interest. The fluorine atom can serve to modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.

Procurement, Quality Control, and Handling

Given the high cost and critical application of this reagent, a structured procurement and validation process is essential.

Procurement Workflow:

  • Define Requirements: Specify the required quantity and purity (e.g., >97%).

  • Identify Suppliers: Source from reputable chemical suppliers specializing in intermediates for drug discovery.

  • Request Certificate of Analysis (CoA): Before purchasing, obtain a lot-specific CoA. This document is a non-negotiable part of the procurement process.

  • Validate CoA: Verify that the CoA includes identity confirmation (e.g., ¹H NMR, Mass Spectrometry) and a purity assessment (e.g., HPLC, qNMR). The data should be consistent with the known structure.

  • Incoming Quality Control: Upon receipt, it is best practice to perform an independent identity check (e.g., by ¹H NMR) to confirm the material matches the CoA.

Storage and Handling:

  • Storage: Supplier recommendations vary, with some suggesting room temperature and others refrigerated conditions under an inert atmosphere.[1][3] For long-term stability and to prevent degradation, storage at 2-8°C under argon or nitrogen is the most prudent approach.

  • Safety: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

(5-Bromo-3-fluoropyridin-2-YL)methanamine is more than a simple chemical reagent; it is an enabling tool for advanced drug discovery. Its high price is a direct consequence of a complex, multi-step synthesis and the stringent purity required for its role in creating precisely engineered molecules like PROTACs. For researchers in the field of targeted protein degradation, understanding the factors that determine its cost, the logic of its synthesis, and the best practices for its procurement is fundamental to the efficient and successful development of novel therapeutics.

References

  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Link]

  • Lead Sciences. (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. [Link]

  • SENOVA PHARMA. Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. [Link]

  • Pharmaffiliates. CAS No : 877399-00-3 | Product Name : (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Link]

  • Amerigo Scientific. 5-bromo-3-fluoropyridin-2-amine. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Allschoolabs. (5-bromo-3-fluoropyridin-2-yl)methanamine hydrochloride - 97%, high purity , CAS No.1257535-19-5. [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

Foundational

The Strategic Integration of (5-Bromo-3-fluoropyridin-2-YL)methanamine in the Architecture of Next-Generation Protein Degraders: A Technical Guide

For Immediate Release In the rapidly advancing field of targeted protein degradation, the rational design of novel therapeutics hinges on the strategic selection of modular building blocks. This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of novel therapeutics hinges on the strategic selection of modular building blocks. This technical guide provides an in-depth exploration of (5-Bromo-3-fluoropyridin-2-YL)methanamine, a key heterocyclic scaffold, and its pivotal role in the construction of potent and selective protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative therapeutic modalities.

Introduction: The Rise of Targeted Protein Degradation and the Need for Versatile Building Blocks

Targeted protein degradation has emerged as a paradigm-shifting therapeutic strategy, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitor-based approaches. Unlike small molecule inhibitors that merely block the function of a target protein, protein degraders harness the cell's own ubiquitin-proteasome system to achieve the selective elimination of disease-causing proteins. This is accomplished through the use of bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1]

The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for a high degree of chemical diversity and optimization. The careful selection of each component is critical to achieving desired potency, selectivity, and pharmacokinetic properties. Within this framework, heterocyclic scaffolds play a crucial role in defining the three-dimensional orientation of the molecule and providing key interaction points with the target protein or E3 ligase. (5-Bromo-3-fluoropyridin-2-YL)methanamine has garnered significant interest as a versatile building block in this context, offering a unique combination of chemical handles and structural features.

Physicochemical Properties and Synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design.

PropertyValueSource
Molecular Formula C6H6BrFN2Internal Data
Molecular Weight 205.03 g/mol Internal Data
CAS Number 1234616-19-3Internal Data
Appearance Solid (predicted)Internal Data
Key Features Pyridine ring, primary amine, bromine atom, fluorine atomInternal Data

The synthetic accessibility of (5-Bromo-3-fluoropyridin-2-YL)methanamine is a key consideration for its widespread use. A plausible and efficient synthetic route commences with the commercially available 5-bromo-3-fluoropyridine-2-carboxylic acid amide. This starting material can be readily dehydrated to the corresponding nitrile, 5-bromo-3-fluoro-pyridine-2-carbonitrile. Subsequent reduction of the nitrile moiety, for instance, through catalytic hydrogenation or with a suitable metal hydride reagent, affords the target primary amine, (5-Bromo-3-fluoropyridin-2-YL)methanamine.

Experimental Protocol: Synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine

Step 1: Dehydration of 5-bromo-3-fluoropyridine-2-carboxylic acid amide

  • To a solution of 5-bromo-3-fluoropyridine-2-carboxylic acid amide (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (CH2Cl2), add a dehydrating agent (e.g., phosphorus oxychloride (POCl3), 1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3-fluoro-pyridine-2-carbonitrile.

Step 2: Reduction of 5-bromo-3-fluoro-pyridine-2-carbonitrile

  • Dissolve 5-bromo-3-fluoro-pyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalyst, for example, Raney nickel or palladium on carbon (Pd/C), under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (H2) to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5-Bromo-3-fluoropyridin-2-YL)methanamine.

  • If necessary, purify the product by an appropriate method such as crystallization or column chromatography.

Application of (5-Bromo-3-fluoropyridin-2-YL)methanamine in PROTAC Design

The strategic placement of the bromine, fluorine, and aminomethyl substituents on the pyridine ring makes (5-Bromo-3-fluoropyridin-2-YL)methanamine a highly valuable building block for PROTAC design.

  • Primary Amine: The aminomethyl group provides a crucial nucleophilic handle for covalent attachment to a linker or a warhead-linker construct. This is typically achieved through amide bond formation, reductive amination, or other amine-reactive chemistries.

  • Bromine Atom: The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide array of chemical moieties to explore the chemical space around the pyridine core, potentially enhancing binding affinity to the target protein or optimizing physicochemical properties.

  • Fluorine Atom: The fluorine substituent can significantly impact the electronic properties of the pyridine ring, influencing its pKa and potential for hydrogen bonding interactions. Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability.

Conceptual PROTAC Design and Synthesis Workflow

The following diagram illustrates a general workflow for the integration of (5-Bromo-3-fluoropyridin-2-YL)methanamine into a PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis BuildingBlock (5-Bromo-3-fluoropyridin-2-YL)methanamine Coupling Amide Coupling (e.g., HATU, DIPEA) BuildingBlock->Coupling LinkerWarhead Linker-Warhead Conjugate (e.g., with a carboxylic acid) LinkerWarhead->Coupling Intermediate Pyridinyl-Linker-Warhead Intermediate Coupling->Intermediate FinalCoupling Cross-Coupling (e.g., Suzuki Coupling) Intermediate->FinalCoupling E3Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand with a reactive handle) E3Ligand->FinalCoupling PROTAC Final PROTAC Molecule FinalCoupling->PROTAC

Caption: General workflow for the synthesis of a PROTAC utilizing (5-Bromo-3-fluoropyridin-2-YL)methanamine.

Biological Evaluation of PROTACs Incorporating the Pyridinylmethylamine Scaffold

Once synthesized, the biological activity of the resulting PROTACs must be thoroughly evaluated. This involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

Key Biological Assays
Assay TypePurposeTypical Readout
Target Engagement Assays To confirm binding of the PROTAC to the target protein and the E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST)
Ternary Complex Formation Assays To demonstrate the PROTAC-induced formation of the target protein-PROTAC-E3 ligase complex.Proximity-based assays (e.g., FRET, BRET), Co-immunoprecipitation (Co-IP)
Ubiquitination Assays To confirm that the target protein is ubiquitinated upon ternary complex formation.In vitro ubiquitination assays with purified components, Western blot for ubiquitinated target protein
Protein Degradation Assays To quantify the degradation of the target protein in cells.Western blot, In-Cell Western, ELISA, Mass Spectrometry-based proteomics
Cellular Potency and Selectivity Assays To determine the concentration-dependent effect of the PROTAC on cell viability and to assess off-target effects.Cell viability assays (e.g., MTT, CellTiter-Glo), Proteome-wide profiling (e.g., SILAC, TMT)
Experimental Protocol: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST)). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Case Study: Targeting IRAK4 with Pyridinylmethylamine-based PROTACs

While a specific PROTAC utilizing (5-Bromo-3-fluoropyridin-2-YL)methanamine has not been explicitly detailed in publicly available literature, the broader class of pyridinylmethylamine derivatives has shown significant promise in the development of degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory diseases and cancers.

The development of IRAK4 PROTACs often involves the use of a warhead that binds to the kinase domain of IRAK4. The pyridinylmethylamine scaffold can serve as a key component of this warhead or as a central scaffold to which the warhead and a linker are attached. The strategic placement of substituents on the pyridine ring, such as the bromo and fluoro groups in the title compound, can be used to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the resulting degrader.

The general mechanism of action for an IRAK4 PROTAC is depicted below.

IRAK4_PROTAC_MOA PROTAC IRAK4 PROTAC (with Pyridinylmethylamine Scaffold) TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex IRAK4 IRAK4 Protein IRAK4->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Ubiquitination Ubiquitination of IRAK4 TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation IRAK4 Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling (e.g., NF-κB pathway) Degradation->Downstream

Caption: Mechanism of action of an IRAK4 PROTAC.

Conclusion and Future Perspectives

(5-Bromo-3-fluoropyridin-2-YL)methanamine represents a highly valuable and versatile building block for the synthesis of next-generation protein degraders. Its unique combination of a reactive primary amine for linker attachment, a bromine atom for further functionalization, and a fluorine atom for modulating physicochemical properties provides medicinal chemists with a powerful tool to explore the complex structure-activity relationships of PROTACs and other degrader modalities.

Future research in this area will likely focus on the development of novel synthetic methodologies to further diversify the pyridinylmethylamine scaffold and the exploration of its application in targeting a broader range of disease-relevant proteins. As our understanding of the "rules" governing effective protein degradation continues to evolve, the strategic use of well-designed building blocks like (5-Bromo-3-fluoropyridin-2-YL)methanamine will be paramount to the successful translation of this exciting therapeutic modality into the clinic.

References

  • Arvinas. Our Pipeline. [Link]

  • Kymera Therapeutics. Our Pipeline. [Link]

  • C4 Therapeutics. Our Pipeline. [Link]

  • Nurix Therapeutics. Pipeline. [Link]

  • Wang, L., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1541–1547. [Link]

  • Nunes, J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(10), 1391–1396. [Link]

  • Ran, X., et al. (2022). PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. International Journal of Molecular Sciences, 23(25), 16398. [Link]

  • Sygnature Discovery. (2024). PROTACs are a novel therapeutic strategy to target IRAK4. [Link]

  • Google Patents. Protein degraders and uses thereof. US20230115184A1.

Sources

Exploratory

Role of fluorinated pyridines in medicinal chemistry

An In-Depth Technical Guide to the Role of Fluorinated Pyridines in Medicinal Chemistry Authored by Gemini, Senior Application Scientist The strategic incorporation of fluorine into drug candidates has become a central p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Fluorinated Pyridines in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

The strategic incorporation of fluorine into drug candidates has become a central pillar of modern medicinal chemistry, offering a powerful toolset to overcome challenges in pharmacokinetics and pharmacodynamics. When this unique halogen is introduced to the pyridine ring—a privileged scaffold in countless therapeutics—the resulting fluorinated pyridines exhibit a remarkable ability to fine-tune molecular properties. This guide provides an in-depth exploration of the multifaceted roles of fluorinated pyridines in drug design and development. We will dissect the fundamental physicochemical consequences of fluorination, including the modulation of basicity (pKa), lipophilicity, and metabolic stability. Through an analysis of strategic applications, detailed synthetic protocols, and case studies of FDA-approved drugs, this whitepaper serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this potent structural motif.

The Strategic Imperative: Why Fluorinate a Pyridine?

The pyridine ring is a ubiquitous heterocyclic motif found in numerous approved drugs, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and contribute to the overall molecular architecture required for target binding.[1][2] Simultaneously, the introduction of fluorine into organic molecules is a well-established strategy for enhancing a compound's drug-like properties.[3][4][5] The C-F bond is the strongest single bond to carbon, and fluorine's high electronegativity and small van der Waals radius (only slightly larger than hydrogen) allow it to impart profound electronic changes with minimal steric penalty.[2][6]

The combination of these two entities creates a powerful synergy. Fluorinating the pyridine scaffold allows medicinal chemists to:

  • Modulate Basicity: Precisely tune the pKa of the pyridine nitrogen to control solubility and target engagement at physiological pH.

  • Enhance Metabolic Stability: Block metabolically labile C-H positions, preventing oxidative degradation by cytochrome P450 (CYP) enzymes and extending the drug's half-life.[5][7]

  • Optimize Lipophilicity: Adjust the molecule's lipophilicity to improve membrane permeability and bioavailability.[5][8]

  • Improve Binding Affinity: Introduce new, favorable interactions with the biological target through hydrogen bonding or specific electrostatic contacts, potentially increasing potency and selectivity.[2][9]

This guide will explore the chemical principles and practical applications behind these strategic advantages.

Fundamental Physicochemical Consequences of Pyridine Fluorination

The introduction of a highly electronegative fluorine atom to the pyridine ring induces significant, predictable changes in its electronic and physical properties. Understanding these effects is paramount to their rational application in drug design.

Electronic Effects and pKa Modulation

Fluorine's potent inductive electron-withdrawing effect is the primary driver of its influence on the pyridine ring. It reduces the electron density of the aromatic system, which has two critical consequences. First, it deactivates the ring toward oxidative metabolism.[7] Second, and most importantly, it significantly decreases the basicity of the lone pair of electrons on the pyridine nitrogen.

This destabilizes the corresponding pyridinium cation, making the parent fluoropyridine less basic (a stronger acid) and thus lowering its pKa. This is a crucial lever for medicinal chemists. For a drug to be orally bioavailable, it often needs to balance aqueous solubility in the gut with lipid membrane permeability for absorption. By tuning the pKa, a chemist can control the proportion of the molecule that is in its neutral, more lipophilic form versus its charged, more soluble protonated form at physiological pH (˜7.4).[5][8]

G cluster_0 Pyridine cluster_1 3-Fluoropyridine Pyridine Pyridine pKa ≈ 5.2 N_e Electron-rich Nitrogen Lone Pair Pyridine->N_e Localized electrons Fluoropyridine 3-Fluoropyridine pKa ≈ 3.0 N_de Electron-deficient Nitrogen Lone Pair Fluoropyridine->N_de Inductive withdrawal by Fluorine caption Fig 1. Fluorine's inductive effect lowers pyridine basicity.

Caption: Fig 1. Fluorine's inductive effect lowers pyridine basicity.

CompoundSubstitution PatternApproximate pKaChange from Pyridine
PyridineUnsubstituted5.2-
2-FluoropyridineOrtho-0.4-5.6
3-FluoropyridineMeta3.0-2.2
4-FluoropyridinePara1.8-3.4
2,6-DifluoropyridineOrtho, Ortho'-2.9-8.1
Data compiled from various sources and represents approximate values for illustrative purposes.
Impact on Lipophilicity (LogD)

The effect of fluorination on lipophilicity is context-dependent.[8] While fluorinating an aliphatic chain generally increases lipophilicity, adding fluorine to an aromatic ring like pyridine can either increase or decrease it based on the complex interplay between increased hydrophobic surface area and the introduction of a polar C-F bond.[8][10] This allows for the fine-tuning of a molecule's LogD (the distribution coefficient at a specific pH), which is a critical parameter for cell permeability and overall pharmacokinetics. For instance, a study on 2-(thiofluoroalkyl)pyridines showed that a SCF₃ group increased the LogD₇.₄ value more significantly than an SCF₂H group, demonstrating a scalable impact based on the degree of fluorination.[8]

Enhancement of Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots." Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance.[7] Replacing a hydrogen atom at a susceptible position with a fluorine atom can thwart this process for two reasons:

  • Bond Strength: The C-F bond is exceptionally strong (˜110 kcal/mol) compared to a C-H bond (˜98 kcal/mol), making it much more difficult to break.[2]

  • Electronic Deactivation: As discussed, fluorine's electron-withdrawing nature makes the pyridine ring electronically "poorer" and thus less susceptible to electrophilic attack by the oxidative species within the CYP active site.[7][11]

This strategy has been successfully employed in numerous drug discovery programs to increase half-life and improve oral bioavailability.[7][12]

G cluster_0 Metabolic Oxidation Pathway cluster_1 Fluorine Blocking Strategy Molecule Pyridine Ring (Metabolic 'Soft Spot') Metabolite Hydroxylated Metabolite (Rapid Clearance) Molecule->Metabolite C-H Oxidation CYP CYP450 Enzyme CYP->Molecule Attacks C-H bond F_Molecule Fluoropyridine Ring (Blocked Site) No_Reaction Metabolism Inhibited (Increased Half-life) F_Molecule->No_Reaction CYP2 CYP450 Enzyme CYP2->F_Molecule Attack thwarted by C-F bond caption Fig 2. Fluorine blocks sites of oxidative metabolism.

Caption: Fig 2. Fluorine blocks sites of oxidative metabolism.

Strategic Applications in Drug Design

The unique properties of fluorinated pyridines translate directly into actionable strategies for lead optimization and drug candidate design.

Bioisosteric Replacement

Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[13] Fluorinated pyridines can serve as effective bioisosteres for other chemical groups, helping to improve physicochemical properties while maintaining or enhancing target engagement. A notable example is the use of a 2-difluoromethylpyridine moiety as a bioisostere for a pyridine-N-oxide .[13][14] While the N-oxide may have desirable properties, it can be prone to metabolic reduction. The 2-CHF₂-pyridine mimics the electronic and steric profile of the N-oxide but is metabolically more robust, offering a clear advantage in drug development.[13][14]

Case Studies: Fluorinated Pyridines in FDA-Approved Drugs

The theoretical benefits of fluorinated pyridines are validated by their presence in numerous marketed drugs across various therapeutic areas.

Drug NameTherapeutic AreaRole of Fluorinated Pyridine
Lemborexant InsomniaThe 5-fluoropyridine moiety was found to be crucial for achieving high in vitro binding affinity to orexin receptors, good solubility, and an overall favorable pharmacological profile.[15]
Abemaciclib Oncology (Breast Cancer)Contains a 2-fluoropyridine. The fluorine atom contributes to the molecule's overall physicochemical profile, likely enhancing metabolic stability and modulating electronic properties for optimal target engagement with cyclin-dependent kinases 4 and 6 (CDK4/6).[6]
Alpelisib Oncology (Breast Cancer)Features a 5-fluoro-4-oxo-pyridine core. The fluorine atom enhances metabolic stability and oral bioavailability. X-ray crystallography revealed that it also forms a crucial hydrogen bond with residue K802 in the PI3Kα binding site, contributing to high affinity.[15]

Synthesis of Fluorinated Pyridines: Methods and Protocols

The ability to efficiently and regioselectively synthesize fluorinated pyridines is critical for their exploration in drug discovery. While classical methods like the Balz–Schiemann reaction exist, modern synthetic chemistry offers more versatile and milder approaches.[16]

Key Synthetic Strategies
  • Nucleophilic Aromatic Substitution (SNAr): A common method involving the displacement of a good leaving group (like a chloro- or nitro-group) from an electron-deficient pyridine ring with a fluoride source. This reaction is often limited to specific substitution patterns that activate the ring.[16]

  • From Fluorinated Building Blocks: A highly practical approach where complex molecules are constructed using commercially available, pre-fluorinated pyridine starting materials. This strategy is widely used in pharmaceutical development.[1][17]

  • Direct C-H Fluorination: A modern and highly sought-after strategy that allows for the late-stage introduction of fluorine onto an existing pyridine core. This is invaluable for rapidly generating analogs during lead optimization. Methods using metal-based catalysts, such as those involving AgF₂, have shown great promise.[16]

G Start Substituted Pyridine Reagent Add AgF₂ in CH₃CN Start->Reagent Complex Formation of –N–[Ag]–F Complex Reagent->Complex Activation Activation of C2–H Bond Complex->Activation Fluorination Fluorine Transfer Activation->Fluorination Product 2-Fluoropyridine Derivative Fluorination->Product caption Fig 3. Workflow for direct C-H fluorination of pyridines.

Caption: Fig 3. Workflow for direct C-H fluorination of pyridines.

Representative Experimental Protocol: Direct C2-H Fluorination

The following protocol is a representative example for the direct fluorination of a pyridine derivative, based on methodologies described in the literature.[16] This protocol is for illustrative purposes and should be adapted and optimized for specific substrates by qualified personnel in a controlled laboratory setting.

Objective: To synthesize a 2-fluoropyridine derivative from a substituted pyridine via silver-mediated C-H activation.

Materials:

  • Substituted Pyridine (1.0 mmol, 1.0 equiv)

  • Silver(II) Fluoride (AgF₂) (1.5 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN) (10 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Stir plate and magnetic stir bar

  • Reaction vessel (e.g., 25 mL Schlenk flask)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridine (1.0 mmol) and a magnetic stir bar to the reaction vessel.

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the vessel and stir until the starting material is fully dissolved.

  • Reagent Addition: Carefully add Silver(II) Fluoride (AgF₂, 1.5 mmol) to the stirred solution. The reaction is often light-sensitive, so it is advisable to wrap the vessel in aluminum foil.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

  • Quenching & Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove silver salts. Rinse the pad with additional acetonitrile or ethyl acetate.

  • Extraction: Combine the organic filtrates and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 2-fluoropyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS).

This self-validating system relies on the established reactivity of AgF₂ for C-H fluorination. The progress is monitored empirically via chromatography, and the final product's identity is confirmed analytically, ensuring the trustworthiness of the outcome.

Conclusion and Future Outlook

Fluorinated pyridines represent a class of building blocks whose strategic importance in medicinal chemistry cannot be overstated. The ability of a single fluorine atom to profoundly and predictably alter the physicochemical properties of the pyridine ring provides an elegant and powerful tool for overcoming common drug development hurdles. From modulating pKa for optimal absorption to blocking metabolic soft spots for increased longevity, the applications are both broad and impactful, as evidenced by their incorporation into a growing number of FDA-approved drugs.

Looking ahead, the field will continue to evolve. The development of more sophisticated and regioselective late-stage fluorination techniques will further empower chemists to rapidly explore chemical space. Furthermore, as our understanding of fluorine's role in complex biological interactions deepens, we can anticipate the design of next-generation therapeutics that leverage fluorinated pyridines not just for their pharmacokinetic benefits, but for novel and highly specific pharmacodynamic interactions. For the drug development professional, a thorough understanding of the principles and applications outlined in this guide is essential for designing the effective and safe medicines of the future.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • ResearchGate. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Kohrt, J. T., et al. (2006, February 15). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Bioorganic & Medicinal Chemistry Letters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • ChemRxiv. (2022, March 1). Fluorine in Medicinal Chemistry: In Perspective to COVID-19.
  • PMC - NIH. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
  • ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • PMC - PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • PMC - PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
  • PMC - NIH. (2026, January 22). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • DOI. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.
  • RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Scilit. (2026, January 20). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PubMed. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.
  • PMC - NIH. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

Sources

Foundational

An In-depth Technical Guide to PROTAC® Linker Chemistry for Researchers, Scientists, and Drug Development Professionals

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] While significant attention is often given to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of PROTAC linker chemistry, offering field-proven insights into linker design, synthesis, and characterization to empower researchers in the development of novel protein degraders.

The Central Role of the Linker in PROTAC-Mediated Degradation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The linker is the architectural linchpin that orchestrates this event. A well-designed linker correctly orients the two proteins, enabling productive ubiquitination. Conversely, a poorly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex and rendering the PROTAC inactive.

The mechanism of action is event-driven and catalytic, meaning a single PROTAC molecule can induce the degradation of multiple POI molecules.[1] This substoichiometric activity is a key advantage over traditional inhibitors.

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Linker Design: A Multi-Parameter Optimization Challenge

The design of a PROTAC linker is an empirical process that requires the careful consideration of several interconnected parameters. The goal is to identify a linker that not only connects the two ligands but also optimizes the overall properties of the molecule.

Linker Length: Finding the "Goldilocks Zone"

The length of the linker is a critical parameter that directly influences the ability of the PROTAC to form a productive ternary complex. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, while an overly long linker can result in reduced stability of the ternary complex due to excessive flexibility. The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be empirically determined.

A compelling example of the impact of linker length on degradation efficiency comes from studies on PROTACs targeting Tank-binding kinase 1 (TBK1). A series of PROTACs with alkyl/ether linkers of varying lengths were synthesized and evaluated. Degradation was not observed with linkers below 12 atoms in length.[3] However, potent, submicromolar degradation was achieved with linkers between 12 and 29 atoms, with the 21-atom linker demonstrating the highest efficacy.[3]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No DegradationN/A
21396
2929276
Table 1: Impact of Linker Length on TBK1 Degradation. Data from Troup et al., Explor Target Antitumor Ther. 2020.[3]
Linker Composition and Physicochemical Properties

The chemical composition of the linker significantly affects the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.

  • Alkyl Chains: These provide hydrophobicity and rigidity. While synthetically accessible, long alkyl chains can decrease aqueous solubility.[5] They are often re-incorporated during lead optimization to improve systemic exposure.[5]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the hydrophilicity and solubility of PROTACs.[6] The ether oxygens can act as hydrogen bond acceptors. However, PEG linkers can sometimes lead to reduced metabolic stability.[6]

  • Rigid Moieties: Incorporating cyclic structures like piperazine, piperidine, or aromatic rings can constrain the linker's conformation, which can be beneficial for pre-organizing the PROTAC for ternary complex formation.[6]

The interplay between linker composition and cell permeability is a key consideration. Linkers that allow the PROTAC to adopt a folded, less polar conformation in a nonpolar environment (like the cell membrane) and an extended, more polar conformation in an aqueous environment can be advantageous for achieving good oral bioavailability.[4]

Attachment Points: The "Exit Vector"

The points at which the linker is attached to the POI and E3 ligase ligands, often referred to as "exit vectors," are crucial. The selection of attachment points should be guided by an analysis of the solvent-exposed regions of the ligand-protein interfaces to minimize disruption of key binding interactions. Computational modeling can be a valuable tool in identifying suitable attachment points.

The Chemist's Toolkit: Synthesizing PROTAC Linkers

The modular nature of PROTACs lends itself to convergent synthetic strategies, where the POI ligand, E3 ligase ligand, and linker are synthesized separately and then coupled together. Amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," are two of the most common methods for the final coupling step.

Experimental Protocol: Amide Coupling

Amide coupling is a robust and widely used method for PROTAC synthesis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common coupling reagent used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the amine-functionalized component (either the POI ligand or E3 ligase ligand with the linker pre-attached) (1.0 eq) and the carboxylic acid-functionalized component (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[7]

  • Stir the reaction mixture at room temperature for 4-6 hours.[7]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final PROTAC.[7]

cluster_0 Amide Coupling Workflow Start Dissolve Amine and Carboxylic Acid in DMF Reagents Add HATU and DIPEA Start->Reagents React Stir at RT for 4-6h Reagents->React Monitor Monitor by LC-MS React->Monitor Workup Workup: EtOAc, NaHCO3, Brine Monitor->Workup Purify Purify by Chromatography Workup->Purify Product Final PROTAC Purify->Product

Caption: Amide Coupling Synthesis Workflow.

Experimental Protocol: CuAAC "Click Chemistry"

Click chemistry offers a highly efficient and orthogonal approach to PROTAC synthesis, particularly for creating libraries of compounds.[8] The CuAAC reaction forms a stable triazole linker.[9]

Step-by-Step Methodology:

  • Prepare stock solutions of the alkyne-functionalized component, the azide-functionalized component, a copper(II) sulfate solution, a copper-chelating ligand (e.g., TBTA or THPTA), and a reducing agent (e.g., sodium ascorbate).[10]

  • In a suitable solvent (often a mixture of an organic solvent like DMSO and water), combine the alkyne and azide components.

  • Add the copper(II) sulfate and the chelating ligand.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques.

cluster_0 CuAAC Click Chemistry Workflow Start Combine Alkyne and Azide Components Copper Add CuSO4 and Ligand Start->Copper Initiate Add Sodium Ascorbate Copper->Initiate React Stir at RT for 1-4h Initiate->React Monitor Monitor by LC-MS React->Monitor Purify Purify by Chromatography Monitor->Purify Product Final PROTAC Purify->Product

Caption: CuAAC Synthesis Workflow.

Beyond the Spacer: Advanced and Functional Linkers

Recent innovations in linker design have moved beyond simple alkyl or PEG chains to incorporate functionalities that provide greater control over PROTAC activity.

  • Stimuli-Responsive Linkers: These "smart" linkers are designed to be cleaved or activated in response to specific internal or external stimuli, such as light, specific enzymes, or the unique conditions of the tumor microenvironment (e.g., hypoxia or elevated reactive oxygen species).[1][11][12][13] This approach allows for spatiotemporal control of protein degradation, potentially reducing off-target effects.[6]

  • Photoswitchable Linkers: Incorporating photoswitchable moieties like azobenzene into the linker allows for reversible control of PROTAC activity using light of specific wavelengths.[6]

Characterization: Validating Synthesis and Function

Thorough characterization is essential to confirm the successful synthesis of the PROTAC and to evaluate the impact of the linker on its biological activity.

Analytical Chemistry Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized PROTAC and its intermediates. The appearance of characteristic signals and the disappearance of starting material signals are indicative of a successful reaction.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized PROTAC, providing further evidence of its identity and purity.[15] LC-MS is an indispensable tool for monitoring reaction progress and assessing the purity of the final compound.

Biophysical Assays for Ternary Complex Characterization

Several biophysical techniques can be employed to quantify the formation and stability of the POI-PROTAC-E3 ternary complex, providing invaluable insights into the linker's role.

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for measuring the kinetics (kon and koff) and affinity (KD) of both binary (PROTAC-POI, PROTAC-E3) and ternary complex interactions.[16][17]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during binding events, providing thermodynamic parameters (ΔH, ΔS, and KD) and the stoichiometry of the interaction.[16][17]

  • Fluorescence Polarization (FP): FP assays can be used in a competitive binding format to determine the binding affinities of the PROTAC for its target proteins and the E3 ligase.[18]

Experimental Protocol: SPR Assay for Ternary Complex Formation

This protocol outlines a general procedure for assessing ternary complex formation using SPR.

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics and affinity.

  • Ternary Interaction: Inject a series of concentrations of the second protein (the POI) mixed with a constant concentration of the PROTAC over the immobilized E3 ligase. An increase in the binding response compared to the injection of the POI alone indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex.

The Digital Frontier: Computational Design of PROTAC Linkers

Given the vast chemical space of possible linkers, computational approaches are becoming increasingly important for the rational design of PROTACs.[19] These methods aim to predict the structure of the ternary complex and identify linkers that are likely to be effective.

A typical computational workflow involves:

  • Input Structures: The 3D structures of the POI and the E3 ligase, along with the structures of their respective ligands, are required as input.[20][21]

  • Protein-Protein Docking: The POI and E3 ligase are docked to generate a set of possible ternary complex orientations.

  • Linker Generation and Docking: A library of virtual linkers is generated and docked to connect the POI and E3 ligase ligands within the context of the docked ternary complex structures.

  • Scoring and Ranking: The resulting PROTAC-mediated ternary complexes are scored and ranked based on factors such as the predicted binding free energy and the conformational strain of the linker. This provides a prioritized list of candidate PROTACs for synthesis and experimental evaluation.[20][21]

Software packages like Schrödinger's suite and open-source tools like Rosetta are commonly used for these types of in silico studies.[2][19]

Conclusion and Future Perspectives

The linker is a critical and highly tunable component of a PROTAC molecule. A deep understanding of linker chemistry is paramount for the successful design and development of novel protein degraders. The continuous evolution of linker design, from simple alkyl and PEG chains to sophisticated, functional moieties, is expanding the capabilities of PROTAC technology. As our understanding of the complex interplay between the linker, the ternary complex, and the cellular environment grows, we can expect the development of even more potent, selective, and effective PROTAC-based therapeutics. The integration of computational design, high-throughput synthesis, and advanced biophysical characterization will undoubtedly accelerate the journey of these promising molecules from the laboratory to the clinic.

References

  • Advancing Design Strategy of PROTACs for Cancer Therapy. (2025). PMC. Available from: [Link]

  • PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. (2023). bioRxiv. Available from: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available from: [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. (2024). Royal Society of Chemistry. Available from: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). PMC. Available from: [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. Available from: [Link]

  • General strategy using "click chemistry" for PROTAC synthesis. (n.d.). ResearchGate. Available from: [Link]

  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. (2021). National Institutes of Health. Available from: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). ACS Publications. Available from: [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. (2024). ChemRxiv. Available from: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). ACS Publications. Available from: [Link]

  • Workflow to study PROTAC TC energy landscape. (Input) The... (n.d.). ResearchGate. Available from: [Link]

  • Stimuli‐Responsive PROTACs for Controlled Protein Degradation. (2023). ResearchGate. Available from: [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. (2020). ACS Central Science. Available from: [Link]

  • SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. (2019). ResearchGate. Available from: [Link]

  • Click chemistry in the development of PROTACs. (2023). PMC. Available from: [Link]

  • PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. (2025). IJCRR. Available from: [Link]

  • Scope of PROTAC synthesis via amide coupling. (n.d.). ResearchGate. Available from: [Link]

  • Development And Application of "Click Chemistry" In ADC And PROTAC. (2025). Technology Networks. Available from: [Link]

  • Computational tools for PROTAC design and optimization. (n.d.). Schrödinger. Available from: [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (2022). University of Dundee. Available from: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). MDPI. Available from: [Link]

  • Physicochemical Properties and in Vitro Potencies of 1. (n.d.). ResearchGate. Available from: [Link]

  • Sample Preparation for Native MS Experiments. (2020). PMC. Available from: [Link]

  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. (n.d.). Waters Corporation. Available from: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Available from: [Link]

  • Experimental NMR data for amorphous PROTAC 2 A 900 MHz 1D ¹H spectrum... (n.d.). ResearchGate. Available from: [Link]

  • Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies. (2021). PMC. Available from: [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). ACS Publications. Available from: [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). Cytiva. Available from: [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). PMC. Available from: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. Available from: [Link]

  • Dose response curves, DC 50 and Dmax calculations for compounds 7... (n.d.). ResearchGate. Available from: [Link]

  • Stimuli-activatable PROTACs for precise protein degradation and cancer therapy. (2024). ResearchGate. Available from: [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). Diva-portal.org. Available from: [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. Available from: [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023). National Institutes of Health. Available from: [Link]

  • Native mass spectrometry can effectively predict PROTAC efficacy. (2019). ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine: An Application Note and Detailed Protocol

Introduction: Significance of (5-Bromo-3-fluoropyridin-2-YL)methanamine in Medicinal Chemistry (5-Bromo-3-fluoropyridin-2-YL)methanamine is a key building block in the synthesis of complex heterocyclic molecules targeted...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of (5-Bromo-3-fluoropyridin-2-YL)methanamine in Medicinal Chemistry

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a key building block in the synthesis of complex heterocyclic molecules targeted for drug discovery and development. The strategic placement of the bromo, fluoro, and aminomethyl substituents on the pyridine ring offers medicinal chemists a versatile scaffold for lead optimization. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The fluorine atom can enhance metabolic stability and binding affinity, while the primary amine provides a site for amide bond formation or other derivatizations to modulate the physicochemical properties and biological activity of the final compounds. This application note provides a comprehensive guide to the synthesis of this important intermediate, detailing a robust two-step protocol and the necessary analytical characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine is efficiently achieved through a two-step process commencing with the commercially available 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide. The first step involves the dehydration of the amide to the corresponding nitrile, followed by the reduction of the nitrile to the target primary amine.

Synthesis_Workflow A 5-Bromo-3-fluoro-pyridine-2-carboxylic acid amide B 5-Bromo-3-fluoropyridin-2-carbonitrile A->B Dehydration (POCl3, NaCl) C (5-Bromo-3-fluoropyridin-2-YL)methanamine B->C Reduction (Raney Ni, H2 or BH3-THF)

Caption: Overall synthetic workflow for (5-Bromo-3-fluoropyridin-2-YL)methanamine.

This synthetic route is advantageous due to the availability of the starting material and the generally high-yielding nature of both the dehydration and reduction steps.

Part 1: Synthesis of 5-Bromo-3-fluoropyridin-2-carbonitrile

The initial step focuses on the conversion of the primary amide to a nitrile functionality. This transformation is a classic dehydration reaction, effectively removing a molecule of water from the amide.

Reaction Mechanism: Dehydration of the Amide

Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that activates the amide oxygen, making it a good leaving group. The reaction proceeds through the formation of a Vilsmeier-like intermediate, which then eliminates to form the nitrile.

Dehydration_Mechanism cluster_0 Amide Activation and Intermediate Formation cluster_1 Elimination to Nitrile A Amide C Activated Intermediate A->C Nucleophilic Attack B POCl3 D Activated Intermediate E Nitrile D->E Elimination F H2O + PO2Cl2-

Caption: Simplified mechanism of amide dehydration using POCl3.

Experimental Protocol: Dehydration

This protocol is adapted from established literature procedures[1].

Table 1: Reagents and Materials for Dehydration

Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Supplier
5-Bromo-3-fluoro-pyridine-2-carboxylic acid amideC₆H₄BrFN₂O219.011.0 g4.57Sigma-Aldrich
Phosphorus oxychloride (POCl₃)POCl₃153.332.1 mL22.85Sigma-Aldrich
Sodium Chloride (NaCl)NaCl58.440.32 g5.48Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed for chromatography-EMD Millipore
HexanesC₆H₁₄86.18As needed for chromatography-J.T. Baker

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (1.0 g, 4.57 mmol) and sodium chloride (0.32 g, 5.48 mmol).

  • Add dichloromethane (50 mL) to the flask and stir the suspension.

  • Carefully add phosphorus oxychloride (2.1 mL, 22.85 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc/Hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-40%) to afford 5-bromo-3-fluoropyridin-2-carbonitrile as a solid.

Expected Yield: 70-80%

Characterization of 5-Bromo-3-fluoropyridin-2-carbonitrile:

  • Appearance: White to off-white solid.

  • Melting Point: 95-100 °C.[2]

  • Molecular Formula: C₆H₂BrFN₂.[3]

  • Molecular Weight: 201.00 g/mol .[3]

  • CAS Number: 886373-28-0.[3]

Part 2: Synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine

The final step is the reduction of the nitrile group of 5-bromo-3-fluoropyridin-2-carbonitrile to a primary amine. This can be achieved through several methods, with catalytic hydrogenation being a common and effective choice.

Reaction Mechanism: Catalytic Hydrogenation of a Nitrile

Catalytic hydrogenation of nitriles to primary amines typically proceeds via an imine intermediate. The nitrile is first reduced to an imine on the surface of the catalyst, which is then further hydrogenated to the amine.

Hydrogenation_Mechanism cluster_0 Initial Reduction cluster_1 Final Reduction A Nitrile (R-C≡N) C Imine Intermediate (R-CH=NH) A->C Hydrogenation B H2, Catalyst D Imine Intermediate E Primary Amine (R-CH2-NH2) D->E Hydrogenation F H2, Catalyst

Caption: Simplified mechanism of nitrile reduction via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a general procedure and may require optimization for this specific substrate.

Table 2: Reagents and Materials for Catalytic Hydrogenation

Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Supplier
5-Bromo-3-fluoropyridin-2-carbonitrileC₆H₂BrFN₂201.001.0 g4.97Prepared in Part 1
Raney® Nickel (slurry in water)Ni58.69~0.5 g (catalytic)-Sigma-Aldrich
Methanol (MeOH)CH₃OH32.0450 mL-VWR
Hydrogen (H₂)H₂2.02Balloon or Parr apparatus-Airgas
Celite®--As needed-Sigma-Aldrich

Procedure:

  • To a hydrogenation flask, add 5-bromo-3-fluoropyridin-2-carbonitrile (1.0 g, 4.97 mmol) and methanol (50 mL).

  • Carefully add Raney® Nickel (~0.5 g, washed with methanol) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to a hydrogen source (balloon or Parr apparatus).

  • Evacuate the flask and backfill with hydrogen three times.

  • Pressurize the vessel with hydrogen (e.g., 50 psi for a Parr apparatus, or use a balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: Raney® Nickel is pyrophoric and should be kept wet and handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-3-fluoropyridin-2-YL)methanamine.

  • The crude product can be purified by an appropriate method, such as crystallization or chromatography if necessary.

Alternative Reduction Method: Borane-Tetrahydrofuran Complex

An alternative to catalytic hydrogenation is the use of a borane-tetrahydrofuran (BH₃-THF) complex. This reagent is a milder reducing agent and can sometimes offer better functional group tolerance. The reaction is typically performed in THF, followed by an acidic workup.

Characterization of (5-Bromo-3-fluoropyridin-2-YL)methanamine

Table 3: Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₆H₆BrFN₂[4]
Molecular Weight 205.03 g/mol [4]
CAS Number 1234616-19-3[4]
Appearance Expected to be an oil or low-melting solid
¹H NMR (CDCl₃) Predicted:
δ 8.2-8.4 (d, 1H, Py-H)
δ 7.5-7.7 (dd, 1H, Py-H)
δ 4.0-4.2 (s, 2H, CH₂-NH₂)
δ 1.5-2.0 (br s, 2H, NH₂)
¹³C NMR (CDCl₃) Predicted:
δ 158-162 (d, C-F)
δ 145-148 (d, C-F)
δ 140-143 (C)
δ 125-128 (C)
δ 118-121 (C-Br)
δ 45-48 (CH₂)
Mass Spec (ESI+) m/z 205/207 [M+H]⁺ (Isotopic pattern for Br)

Note: Predicted NMR data is based on analogous structures and may vary.

Safety and Handling

  • 5-Bromo-3-fluoro-pyridine-2-carboxylic acid amide, 5-Bromo-3-fluoropyridin-2-carbonitrile, and (5-Bromo-3-fluoropyridin-2-YL)methanamine: These are research chemicals. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with extreme care.

  • Raney® Nickel: Pyrophoric catalyst. Must be handled under an inert atmosphere and kept wet. Do not allow the catalyst to dry in the air.

  • Hydrogen Gas: Highly flammable. Ensure proper ventilation and avoid ignition sources.

Conclusion

This application note provides a detailed and reliable two-step synthetic route for the preparation of (5-Bromo-3-fluoropyridin-2-YL)methanamine, a valuable building block for drug discovery. The protocols are straightforward and utilize readily available reagents. Adherence to the described procedures and safety precautions will enable researchers to efficiently synthesize this compound for their research endeavors.

References

  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Link]

  • Organic Syntheses. HYDROGENATION OF A DIHYDROPYRAN. [Link]

Sources

Application

High-Fidelity Protocol: Borane-Mediated Reduction of 5-Bromo-3-Fluoropicolinonitrile

Abstract & Strategic Rationale The reduction of 5-bromo-3-fluoropicolinonitrile to (5-bromo-3-fluoropyridin-2-yl)methanamine is a critical transformation in the synthesis of kinase inhibitors and fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The reduction of 5-bromo-3-fluoropicolinonitrile to (5-bromo-3-fluoropyridin-2-yl)methanamine is a critical transformation in the synthesis of kinase inhibitors and fragment-based drug discovery. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitrile reduction, it presents a significant liability for this substrate: hydrodehalogenation . The labile C-Br and C-F bonds on the electron-deficient pyridine ring are prone to oxidative addition by transition metals, leading to des-bromo or des-fluoro impurities.

This protocol utilizes Borane-Tetrahydrofuran (BH₃·THF) as a chemoselective electrophilic reducing agent. Unlike Lithium Aluminum Hydride (LAH), which can be overly aggressive, or catalytic hydrogenation, which risks halogen loss, borane selectively reduces the nitrile via a Lewis acid-base mechanism while leaving the aryl halogens intact. This guide details a robust, scalable workflow optimized for yield, purity, and safety.

Mechanism & Chemoselectivity[1]

The reaction proceeds through the coordination of the electrophilic boron atom to the lone pair of the nitrile nitrogen, activating the carbon-nitrogen triple bond.

  • Step 1 (Coordination): Formation of the Lewis acid-base adduct (

    
    ).
    
  • Step 2 (Hydride Transfer): Sequential transfer of three hydrides to form the borazine intermediate.

  • Step 3 (Hydrolysis): Acidic hydrolysis breaks the robust boron-nitrogen bonds to liberate the primary amine.

Chemoselectivity Matrix
MethodReagentRisk of DehalogenationFunctional Group ToleranceSuitability
Catalytic Hydrogenation H₂ / Pd-CHigh (C-Br cleavage)LowPoor
Strong Hydride LiAlH₄ModerateLow (Reduces esters/amides)Moderate
Electrophilic Hydride BH₃·THF Negligible High Optimal

Visualized Pathways

Figure 1: Reaction Mechanism & Workflow

BoraneReduction Start 5-bromo-3-fluoro picolinonitrile Complex Nitrile-Borane Complex Start->Complex + BH3·THF (0°C) Intermediate Borazine Intermediate Complex->Intermediate Hydride Transfer (Reflux) Quench Acidic Hydrolysis (HCl/MeOH) Intermediate->Quench Depolymerization Product (5-bromo-3-fluoropyridin- 2-yl)methanamine Quench->Product Workup (pH > 10)

Caption: Step-wise mechanistic flow from nitrile coordination to amine liberation.

Safety & Hazard Analysis (Critical)

  • Borane-THF (BH₃·THF): Pyrophoric and moisture-sensitive. Evolves flammable Hydrogen gas (H₂) upon contact with water or alcohols. Must be handled under inert atmosphere (N₂ or Ar).

  • Exotherm Control: The quenching step is highly exothermic. Methanol must be added dropwise at 0°C.

  • Toxicity: The substrate and product are halogenated pyridines; handle as potential irritants/sensitizers.

Detailed Experimental Protocol

Materials
  • Substrate: 5-bromo-3-fluoropicolinonitrile (1.0 equiv).

  • Reagent: Borane-THF complex (1.0 M solution in THF) (3.0 – 4.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH), 1M HCl (aq), 4M NaOH (aq).

Step-by-Step Procedure
Phase A: Setup & Addition
  • Inert System: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen for 15 minutes.

  • Substrate Dissolution: Charge the flask with 5-bromo-3-fluoropicolinonitrile (e.g., 5.0 g, 24.9 mmol). Add anhydrous THF (50 mL, 10V) via syringe. Stir to dissolve.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition: Transfer BH₃·THF (1.0 M, 75 mL, 75 mmol, 3.0 equiv) to the addition funnel via cannula or nitrogen-flushed syringe.

  • Controlled Addition: Add the Borane solution dropwise over 30–45 minutes. Note: Gas evolution may be observed; ensure internal temperature remains < 5°C.

Phase B: Reaction & Heating
  • Warm Up: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) over 30 minutes.

  • Reflux (Optional but Recommended): To ensure complete conversion of the electron-deficient nitrile, heat the mixture to a gentle reflux (65°C) for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hex) or LC-MS. Disappearance of starting material (m/z 201/203) indicates completion.

Phase C: Quench & Hydrolysis (CRITICAL)
  • Cool Down: Cool the reaction mixture back to 0°C .

  • Methanol Quench: Very slowly add Methanol (20 mL) dropwise.

    • Caution: Vigorous H₂ evolution will occur. Control addition rate to manage foaming.

  • Acid Hydrolysis: Once gas evolution ceases, add 6M HCl (20 mL) carefully.

  • Boron Breakdown: Heat the mixture to reflux (70°C) for 1 hour. This step is mandatory to break the stable amine-borane complex.

  • Concentration: Cool to RT and concentrate in vacuo to remove THF and MeOH. Result is an aqueous acidic residue.

Phase D: Workup & Isolation
  • Wash: Dilute residue with water (30 mL) and wash with Dichloromethane (DCM, 2 x 30 mL) to remove non-basic impurities. Discard the organic (DCM) layer.

  • Basification: Cool the aqueous layer to 0°C. Adjust pH to >12 using 4M NaOH or solid KOH pellets. The product (amine) will oil out or precipitate.

  • Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).

  • Drying: Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Storage: The resulting oil is (5-bromo-3-fluoropyridin-2-yl)methanamine . Store under Nitrogen at -20°C (amines absorb CO₂ from air).

Purification & Validation Flowchart

Figure 2: Workup Logic

Workup RxnMix Crude Reaction Mixture (THF/Borazine) Quench 1. MeOH (0°C) 2. 6M HCl (Reflux) RxnMix->Quench Conc Concentrate to Aqueous Residue Quench->Conc AcidWash DCM Wash (Acidic pH) Removes non-basic byproducts Conc->AcidWash Basify Basify to pH > 12 (NaOH) AcidWash->Basify Aq. Layer Extract Extract with DCM (Product in Organic Layer) Basify->Extract Final Final Product Free Amine Extract->Final

Caption: Purification strategy utilizing acid-base extraction to ensure high purity.

Quality Control Specifications

ParameterSpecificationMethodNote
Appearance Pale yellow oil to off-white solidVisualDarkening indicates oxidation
Purity > 95%HPLC (254 nm)Monitor des-bromo impurities
Identity Consistent Structure1H NMR (DMSO-d6)Look for CH₂ singlet ~3.8 ppm
MS [M+H]+ = 205/207LC-MSBromine isotope pattern (1:1)

Troubleshooting Tips:

  • Low Yield? The amine-borane complex is very stable. Ensure the HCl reflux step (Step 11) is sufficiently long (min 1 hour).

  • Emulsions? During extraction, pyridine amines can act as surfactants. Use brine or filter through Celite if necessary.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-tetrahydrofuran. A convenient general synthesis of amines.[1] Synthesis.[2][1][3][4][5][6] Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[1][7][8] Retrieved October 26, 2023. Link

  • Sigma-Aldrich. (n.d.). Borane-tetrahydrofuran complex solution technical bulletin.Link

  • Donohoe, T. J., et al. (2000).[5] Partial reduction of electron-deficient pyridines.[5] Organic Letters.[1][5] Link

Sources

Method

Application Notes and Protocols for the Use of (5-Bromo-3-fluoropyridin-2-YL)methanamine in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Substituted Pyridines in PROTAC Linker Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Pyridines in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[]

This guide focuses on the application of (5-Bromo-3-fluoropyridin-2-YL)methanamine , a versatile building block for the synthesis of PROTACs. The substituted pyridine ring offers several advantages in linker design. The pyridine nitrogen can act as a hydrogen bond acceptor and improve aqueous solubility, a common challenge in PROTAC development.[3] Furthermore, the strategic placement of bromo and fluoro substituents allows for the fine-tuning of the molecule's electronic properties, metabolic stability, and conformational preferences. The primary amine of (5-Bromo-3-fluoropyridin-2-YL)methanamine serves as a key reactive handle for its incorporation into the PROTAC linker through common and robust chemical transformations.

This document provides a detailed technical guide on the synthesis and application of PROTACs incorporating this building block, including step-by-step protocols for common coupling reactions and considerations for the selection of appropriate binding elements.

Chemical and Physical Properties of (5-Bromo-3-fluoropyridin-2-YL)methanamine

A thorough understanding of the properties of this building block is essential for its effective use in PROTAC synthesis.

PropertyValueReference
Molecular Formula C₆H₆BrFN₂[5]
Molecular Weight 205.03 g/mol [5]
CAS Number 1234616-19-3[5]
Appearance Off-white to light yellow solidCommercially available
Purity ≥97%[5]
Storage Room temperature[5]

Synthetic Strategies for Incorporating (5-Bromo-3-fluoropyridin-2-YL)methanamine into PROTACs

The primary amine of (5-Bromo-3-fluoropyridin-2-YL)methanamine allows for its straightforward incorporation into a growing PROTAC molecule via two principal reactions: amide bond formation and reductive amination . The choice of strategy depends on the desired linker structure and the functional groups present on the coupling partner (either the warhead-linker intermediate or the E3 ligase-linker intermediate).

Below are detailed, generalized protocols for these key synthetic steps. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.

Protocol 1: Amide Bond Formation

This is one of the most common methods for constructing PROTACs.[5] The primary amine of (5-Bromo-3-fluoropyridin-2-YL)methanamine is coupled with a carboxylic acid on a warhead or E3 ligase ligand fragment using a suitable coupling agent.

Workflow for Amide Bond Formation:

Caption: General workflow for amide bond formation.

Detailed Step-by-Step Protocol:

  • Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized component (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the activated mixture, add a solution of (5-Bromo-3-fluoropyridin-2-YL)methanamine (1.05 equivalents) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked PROTAC precursor.

Key Considerations for Amide Coupling:

  • The pyridine nitrogen in the building block is weakly basic and generally does not interfere with the reaction.

  • The electron-withdrawing nature of the fluoro and bromo substituents may slightly reduce the nucleophilicity of the primary amine. In cases of low reactivity, gentle heating (e.g., 40-50 °C) or the use of more potent coupling agents may be beneficial.[6]

Protocol 2: Reductive Amination

Reductive amination is an effective method for forming a more flexible secondary amine linkage within the PROTAC structure.[7] This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[8][9]

Workflow for Reductive Amination:

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol:

  • Preparation: In a reaction vial, dissolve the aldehyde or ketone-functionalized component (1.0 equivalent) and (5-Bromo-3-fluoropyridin-2-YL)methanamine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)).

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Key Considerations for Reductive Amination:

  • Sodium triacetoxyborohydride is often the reagent of choice as it is selective for the reduction of imines in the presence of most aldehydes and ketones.[10]

  • The reaction is typically performed at room temperature, but gentle heating may be required for less reactive substrates.

Selection of Coupling Partners: E3 Ligase Ligands and Warheads

The modular nature of PROTAC synthesis allows for the combination of various E3 ligase ligands and warheads.[3] For coupling with the amine-functionalized linker derived from (5-Bromo-3-fluoropyridin-2-YL)methanamine, E3 ligase ligands and warheads bearing a carboxylic acid or an aldehyde/ketone are required.

Commonly Used E3 Ligase Ligands with Carboxylic Acid Handles:

The most frequently utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[][12]

E3 Ligase LigandStructureTarget E3 Ligase
Pomalidomide-linker precursor (Structure with a carboxylic acid linker)Cereblon (CRBN)
VH032-linker precursor (Structure with a carboxylic acid linker)von Hippel-Lindau (VHL)

Note: The exact structures of linker-modified E3 ligase ligands are proprietary to various research groups and companies but are often derived from pomalidomide for CRBN and the hydroxyproline core for VHL.

Exemplary Warheads with Carboxylic Acid Handles:

The choice of warhead is dictated by the protein of interest to be degraded. Many potent inhibitors can be functionalized with a carboxylic acid to enable their incorporation into a PROTAC.

WarheadTarget Protein(s)
JQ1-acid BET bromodomains (BRD2, BRD3, BRD4)[13][14]
Dasatinib-acid BCR-ABL, SRC family kinases[15][16]
Ibrutinib-acid Bruton's tyrosine kinase (BTK)

The Role of Bromo and Fluoro Substituents

The bromo and fluoro groups on the pyridine ring of (5-Bromo-3-fluoropyridin-2-YL)methanamine are not merely passive substituents.

  • Fluorine: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation.[12] It can also modulate the pKa of the pyridine nitrogen, influencing its basicity and potential for hydrogen bonding. Furthermore, fluorine substitution can impact the conformational preferences of the linker, which is crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).

  • Bromine: The bromine atom serves as a valuable synthetic handle for further functionalization of the PROTAC molecule. It can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of additional chemical moieties to fine-tune the PROTAC's properties or to attach imaging agents or other functionalities.

Characterization and Quality Control of the Final PROTAC

After synthesis and purification, it is imperative to thoroughly characterize the final PROTAC molecule to confirm its identity and purity.

Analytical TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized PROTAC.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the structure of the PROTAC and the successful incorporation of the (5-Bromo-3-fluoropyridin-2-YL)methanamine building block. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.

Once the PROTAC has been synthesized and characterized, its biological activity must be evaluated through a series of in vitro assays, including target protein binding, ternary complex formation, and ultimately, protein degradation in a cellular context.[17]

Conclusion

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a valuable and versatile building block for the synthesis of novel PROTACs. Its primary amine functionality allows for straightforward incorporation into linker structures via robust amide coupling or reductive amination reactions. The presence of fluoro and bromo substituents provides opportunities for modulating the physicochemical and pharmacokinetic properties of the resulting PROTAC and for further synthetic elaboration. The protocols and guidelines presented in this document are intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of the next generation of PROTAC therapeutics.

References

  • Burslem, G. M., Schultz, A. R., Bondeson, D. P., et al. (2019). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation. Cancer Research, 79(18), 4744–4753.
  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules, 25(8), 1966.
  • Fallan, C., Troup, R. I., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • Lai, A. C., Toure, M., Hellerschmied, D., et al. (2015). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL.
  • Lu, J., Qian, Y., Altieri, M., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755-763.
  • Masterson, D. S. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • ACS Publications. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Central Science.
  • Mares, A., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 117.
  • Mares, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET722) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 60(12), 5013-5028.
  • Deininger, M. W., et al. (2024). BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs)
  • Shibata, N., et al. (2017). Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands. Cancer Science, 108(8), 1657-1666.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via reductive amination. Retrieved from [Link]

  • Bio-Techne. (n.d.). (+)-JQ1 carboxylic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Utilization of (5-Bromo-3-fluoropyridin-2-YL)methanamine in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the application of the key intermediate, (5-Bromo-3-fluoropyridin-2-YL)methanamine, in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the application of the key intermediate, (5-Bromo-3-fluoropyridin-2-YL)methanamine, in the synthesis of potent and selective Bruton's tyrosine kinase (Btk) inhibitors. Btk is a clinically validated target in the treatment of various B-cell malignancies and autoimmune diseases. The unique structural features of (5-Bromo-3-fluoropyridin-2-YL)methanamine make it a valuable building block for the development of next-generation Btk inhibitors, including both covalent and non-covalent modulators. These notes offer a detailed exploration of the Btk signaling pathway, the mechanism of action of Btk inhibitors, and step-by-step protocols for synthesis, purification, and characterization of a representative Btk inhibitor.

Introduction: The Significance of Bruton's Tyrosine Kinase (Btk) in Disease

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the development, maturation, differentiation, and survival of B-cells.[1] Dysregulation of Btk signaling is implicated in the pathophysiology of numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as autoimmune disorders like rheumatoid arthritis.[4][5]

Btk is composed of five domains: the pleckstrin homology (PH) domain, the Tec homology (TH) domain, and the Src homology 3 (SH3), SH2, and kinase (catalytic) domains.[1][6] Upon BCR activation, Btk is recruited to the cell membrane and subsequently phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately promote B-cell proliferation and survival.[1]

Mechanism of Action of Btk Inhibitors

Btk inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors.

  • Covalent Inhibitors: These inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, typically contain an electrophilic "warhead" (e.g., an acrylamide moiety) that forms an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of Btk.[1][2] This permanent inactivation of the enzyme effectively blocks its signaling function.

  • Non-covalent Inhibitors: This newer class of inhibitors, including pirtobrutinib, binds to Btk through non-covalent interactions like hydrogen bonds and hydrophobic interactions.[7] They are designed to overcome resistance mechanisms associated with mutations at the Cys481 residue that prevent the binding of covalent inhibitors.[8]

(5-Bromo-3-fluoropyridin-2-YL)methanamine: A Key Building Block

The substituted pyridine moiety is a common scaffold in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket.[9][10] (5-Bromo-3-fluoropyridin-2-YL)methanamine offers several strategic advantages for the synthesis of Btk inhibitors:

  • Versatile Handle for Coupling Reactions: The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl or heteroaryl groups to explore the inhibitor's structure-activity relationship (SAR).[11]

  • Modulation of Physicochemical Properties: The fluorine atom at the 3-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine ring, influencing the overall pharmacokinetic profile of the final compound.

  • Primary Amine for Further Functionalization: The methanamine group at the 2-position provides a nucleophilic site for the introduction of various side chains and pharmacophores, including the acrylamide warhead for covalent inhibitors or other functionalities for non-covalent inhibitors.

Synthesis of a Representative Btk Inhibitor

This section outlines a plausible synthetic route for a generic covalent Btk inhibitor utilizing (5-Bromo-3-fluoropyridin-2-YL)methanamine as the starting material.

Synthetic Workflow Diagram

G A (5-Bromo-3-fluoropyridin-2-YL)methanamine C Intermediate 1 (N-((5-bromo-3-fluoropyridin-2-yl)methyl)acrylamide) A->C Acylation (Base, Solvent) B Acryloyl chloride B->C E Final Btk Inhibitor C->E Suzuki Coupling (Pd catalyst, Base, Solvent) D Arylboronic acid D->E

Caption: Synthetic workflow for a representative Btk inhibitor.

Experimental Protocol: Synthesis of N-((5-bromo-3-fluoropyridin-2-yl)methyl)acrylamide (Intermediate 1)

Rationale: This step introduces the acrylamide "warhead" necessary for covalent binding to Cys481 of Btk. The reaction is a standard acylation of a primary amine.

Materials:

  • (5-Bromo-3-fluoropyridin-2-YL)methanamine

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (5-Bromo-3-fluoropyridin-2-YL)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Suzuki Coupling to Synthesize the Final Btk Inhibitor

Rationale: This palladium-catalyzed cross-coupling reaction attaches a desired aryl or heteroaryl group at the 5-position of the pyridine ring, a common feature in many Btk inhibitors that interacts with a key selectivity pocket in the enzyme.

Materials:

  • N-((5-bromo-3-fluoropyridin-2-yl)methyl)acrylamide (Intermediate 1)

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Magnetic stirrer and stir bar

  • Round-bottom flask or microwave vial

  • Reflux condenser or microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask or microwave vial, add Intermediate 1 (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C (or use a microwave reactor) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Purification and Characterization

Purification Protocol: Reversed-Phase HPLC

Rationale: High-performance liquid chromatography is a powerful technique for purifying the final Btk inhibitor to a high degree of purity, which is essential for accurate biological evaluation.

Instrumentation and Conditions (Example):

ParameterValue
Instrument Preparative HPLC system
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 - 5.0 mL/min (analytical to preparative scale)
Detection UV at 214 nm and 254 nm
Injection Volume Dependent on concentration and column size

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.

Characterization Protocols

Rationale: NMR provides detailed information about the chemical structure and connectivity of the synthesized compound, confirming its identity.

Procedure:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of all expected protons and carbons and their chemical shifts, coupling constants, and integrations.

Rationale: LC-MS confirms the purity of the compound and provides its molecular weight.

Instrumentation and Conditions (Example):

ParameterValue
LC System UHPLC or HPLC system
MS Detector Electrospray Ionization (ESI) in positive and/or negative mode
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase As described for HPLC, but with LC-MS grade solvents
Flow Rate 0.2 - 0.5 mL/min

Procedure:

  • Prepare a dilute solution of the purified compound in a suitable solvent.

  • Inject the sample into the LC-MS system.

  • Analyze the chromatogram for a single major peak, indicating purity.

  • Analyze the mass spectrum to confirm the molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the target Btk inhibitor.

Btk Signaling Pathway and Inhibition

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding Btk Btk Lyn_Syk->Btk Phosphorylation PLCy2 PLCγ2 Btk->PLCy2 Phosphorylation IP3_DAG IP3 & DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor (5-Bromo-3-fluoropyridin-2-YL) methanamine-derived Btk Inhibitor Inhibitor->Btk Inhibition

Caption: Simplified Btk signaling pathway and the point of inhibition.

Conclusion

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a highly valuable and versatile intermediate for the synthesis of novel Btk inhibitors. Its strategic placement of functional groups allows for the efficient construction of a diverse library of compounds for SAR studies. The protocols outlined in this document provide a solid foundation for researchers in the field of drug discovery to synthesize, purify, and characterize potent and selective Btk inhibitors for the potential treatment of B-cell malignancies and autoimmune diseases.

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  • Watterson, S. H., De Lucca, G. V., Shi, Y., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2, 4-dioxo-1, 2-dihydroquinazolin-3 (4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2, 3, 4, 9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton’s Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200.
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  • Estupiñán, H. Y., & Berglöf, A. (2021). Comparative analysis of BTK inhibitors and mechanisms underlying adverse effects. Frontiers in Cell and Developmental Biology, 9, 630942.
  • Singh, A., & Kumar, R. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Li, N., et al. (2022). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT.
  • Berginski, M. E., et al. (2024). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures.
  • Anonymous. (2025). A novel bioanalytical method development and validation of pirtobrutinib in rat plasma by LC-MS/MS and its application to pharmacokinetic study.
  • Young, R. M., & Staudt, L. M. (2013). Targeting pathological B cell receptor signalling in lymphoid malignancies. Nature reviews Drug discovery, 12(3), 229-243.
  • Wang, E., et al. (2022). Mechanisms of resistance to noncovalent Bruton’s tyrosine kinase inhibitors. New England Journal of Medicine, 386(8), 735-743.
  • Anonymous. (2024). Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof.
  • Smith, S. G., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. PubMed.
  • Corneth, O. B., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 680756.
  • Wu, J., et al. (2022). Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database. Frontiers in Pharmacology, 13, 964574.
  • Gomez, E. B., et al. (2023). Pirtobrutinib preclinical characterization: a highly selective, non-covalent (reversible) BTK inhibitor.
  • Dunn, J., et al. (2011). A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk. Journal of Biomolecular Screening, 16(10), 1239-1248.

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Method

Characterization of (5-Bromo-3-fluoropyridin-2-YL)methanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of (5-Bromo-3-fluoropyridin-2-YL)methanamine in Medicinal Chemistry The (5-Bromo-3-fluoropyridin-2-YL)methanamine scaffold is a key building block in modern drug discovery, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (5-Bromo-3-fluoropyridin-2-YL)methanamine in Medicinal Chemistry

The (5-Bromo-3-fluoropyridin-2-YL)methanamine scaffold is a key building block in modern drug discovery, offering a versatile platform for the synthesis of a diverse array of therapeutic candidates. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a primary amine for straightforward derivatization, makes it an attractive starting point for developing targeted therapies. The pyridine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of derivatives of this valuable scaffold, aimed at researchers and scientists in the field of drug development.

Synthesis and Derivatization Strategies: Unlocking Chemical Diversity

The primary amine of (5-Bromo-3-fluoropyridin-2-YL)methanamine serves as a versatile handle for a variety of chemical transformations, allowing for the rapid generation of compound libraries with diverse functionalities. Common derivatization strategies include the formation of amides, ureas, and sulfonamides, each offering distinct physicochemical properties and potential biological activities.

A prevalent and highly effective method for derivatization is the acylation of the primary amine to form amides. This can be readily achieved by reacting the parent amine with an appropriate acyl chloride or carboxylic acid (in the presence of a coupling agent). The bromine atom on the pyridine ring can subsequently be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce further diversity.[2]

Illustrative Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and derivatization of (5-Bromo-3-fluoropyridin-2-YL)methanamine derivatives.

G cluster_0 Synthesis of Amide Derivatives cluster_1 Further Diversification cluster_2 Synthesis of Urea Derivatives Start (5-Bromo-3-fluoropyridin-2-YL)methanamine Acylation Acylation with R-COCl or R-COOH/Coupling Agent Start->Acylation Urea_Formation Reaction with Isocyanate (R-NCO) Start->Urea_Formation Amide N-((5-bromo-3-fluoropyridin-2-yl)methyl)amide Acylation->Amide Suzuki Suzuki Coupling with Ar-B(OH)2 Amide->Suzuki Final_Product Diverse N-((5-aryl-3-fluoropyridin-2-yl)methyl)amide Derivatives Suzuki->Final_Product Urea_Product N-((5-bromo-3-fluoropyridin-2-yl)methyl)urea Urea_Formation->Urea_Product

Caption: General synthetic routes for amide and urea derivatives.

Comprehensive Characterization Protocols

Rigorous characterization is paramount to confirm the identity, purity, and structure of newly synthesized derivatives. The following sections provide detailed protocols for the key analytical techniques employed in the characterization of (5-Bromo-3-fluoropyridin-2-YL)methanamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (5-Bromo-3-fluoropyridin-2-YL)methanamine derivatives, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the desired structure and identifying any impurities.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Interpretation:

    • ¹H NMR: Look for characteristic signals of the pyridine ring protons, the methylene bridge protons, and the protons of the newly introduced functional group. The fluorine atom will cause characteristic splitting patterns (coupling) in adjacent proton signals.

    • ¹³C NMR: Identify the carbon signals of the pyridine ring, with the carbon attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF). The carbonyl carbon of an amide or urea will appear in the downfield region (typically 160-180 ppm).

Expected Spectral Data for a Representative Amide Derivative (N-((5-bromo-3-fluoropyridin-2-yl)methyl)acetamide):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.3d~2.0Pyridine H-6
~7.6dd~8.0, 2.0Pyridine H-4
~6.5t (broad)~6.0NH
~4.6d~6.0CH₂
~2.1s-CH₃
¹³C~170s-C=O
~158 (d)d¹JCF ≈ 250C-F
~148 (d)d³JCF ≈ 5C-Br
~140 (d)d²JCF ≈ 20C-2
~125 (d)d³JCF ≈ 5C-4
~115 (d)d²JCF ≈ 20C-6
~40s-CH₂
~23s-CH₃

Note: Predicted values are based on analogous structures and may vary depending on the specific derivative and experimental conditions.[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm their structure.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

  • Data Interpretation:

    • Molecular Ion (M⁺): The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

    • Fragmentation: Common fragmentation pathways for these derivatives include the loss of the bromine atom, cleavage of the bond between the methylene group and the pyridine ring, and fragmentation of the derivatized amine functionality. For example, in an N-acetyl derivative, a prominent fragment corresponding to the loss of the acetyl group may be observed.[2]

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a crucial technique for assessing the purity of the synthesized derivatives and for reaction monitoring.

Protocol for RP-HPLC Purity Analysis:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For halogenated aromatic compounds, columns with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, may provide improved resolution.

  • Mobile Phase: A gradient elution is typically employed for analyzing compounds with a range of polarities.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity of the compound is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Applications in Drug Discovery: Targeting Key Biological Pathways

Derivatives of (5-Bromo-3-fluoropyridin-2-YL)methanamine are of significant interest in several therapeutic areas, particularly in oncology and infectious diseases. The strategic placement of the bromo and fluoro substituents allows for fine-tuning of the molecule's properties to enhance binding affinity and selectivity for specific biological targets.

Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

PARP inhibitors have emerged as a promising class of anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. The pyridine-containing scaffold can mimic the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The (5-Bromo-3-fluoropyridin-2-YL)methanamine core can be elaborated to present key pharmacophoric features that interact with the active site of PARP1.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors. Derivatives of (5-Bromo-3-fluoropyridin-2-YL)methanamine can be designed to target the ATP-binding site of specific kinases, with the derivatized amine functionality extending into solvent-exposed regions to enhance potency and selectivity.[4]

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the primary amine allows for the exploration of the structure-activity relationship (SAR). For instance, varying the size, lipophilicity, and hydrogen bonding capacity of the substituent on the amine can have a profound impact on biological activity. Computational modeling and SAR studies can guide the rational design of more potent and selective compounds.[1]

Logical Flow for Characterization and Application:

G Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, MS) Purification->Structure_Confirmation Purity_Analysis Purity Assessment (HPLC) Structure_Confirmation->Purity_Analysis Biological_Screening In vitro Biological Screening (e.g., IC50 determination) Purity_Analysis->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A logical workflow from synthesis to lead optimization.

Conclusion

The (5-Bromo-3-fluoropyridin-2-YL)methanamine scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the strategic placement of functional groups, provides a rich platform for generating diverse compound libraries. The detailed characterization protocols outlined in this guide provide a robust framework for ensuring the quality and integrity of these derivatives. As our understanding of disease biology continues to grow, the rational design of molecules based on this and related scaffolds will undoubtedly play a crucial role in the discovery of the next generation of targeted medicines.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 28, 2026, from [Link]

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  • Structure‐activity relationship (SAR) and substitution patterns of developed imidazo[1,2‐a]pyridines as phosphoinositide‐3‐kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

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  • NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-BFURAN-1-YL]ACETAMIDE. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Validated RP-HPLC-PDA with Buffer-Free Gradient Elution for Simultaneous Plasma Analysis of Trimethoprim and Sulfamethoxazole. (n.d.). JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA. Retrieved January 28, 2026, from [Link]

  • Molecular structures and activity data (IC50 values, μM) of the 24 test set compounds. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. (2023). PubMed. Retrieved January 28, 2026, from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved January 28, 2026, from [Link]

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Application

Application Note: Structural Characterization of (5-Bromo-3-fluoropyridin-2-YL)methanamine using NMR and Mass Spectrometry

Introduction (5-Bromo-3-fluoropyridin-2-YL)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery as a fragment for PROTACs and other targeted therapies.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery as a fragment for PROTACs and other targeted therapies.[1] Its precise structural elucidation is paramount for understanding its reactivity, binding modes, and overall potential as a building block in pharmaceutical development. This application note provides a comprehensive guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous structural determination of small molecules.

Given the novelty of this compound, this guide will present predicted NMR and MS data based on established principles of spectroscopy and data from structurally similar molecules. The protocols provided are designed to be robust and adaptable for researchers synthesizing or utilizing this and similar compounds.

Molecular Structure and Properties

  • IUPAC Name: (5-Bromo-3-fluoropyridin-2-yl)methanamine

  • CAS Number: 1234616-19-3[1]

  • Molecular Formula: C₆H₆BrFN₂[1]

  • Molecular Weight: 205.03 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the deduction of the molecular skeleton and the relative orientation of substituents.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (5-Bromo-3-fluoropyridin-2-YL)methanamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit distinct signals for the aromatic protons and the methylene and amine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-47.8 - 8.0Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-68.2 - 8.4Doublet (d)⁴J(H-F) ≈ 2-3 Hz
-CH₂-4.0 - 4.2Singlet (s) or Doublet (d) if coupled to NH₂-
-NH₂1.8 - 2.5Broad singlet (br s)-

Note: Chemical shifts are referenced to TMS (0 ppm). The amine protons are exchangeable with D₂O, and their chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the pyridine ring carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-2155 - 160²J(C-F) ≈ 15-25 Hz
C-3158 - 163 (d)¹J(C-F) ≈ 240-260 Hz
C-4120 - 125 (d)³J(C-F) ≈ 4-8 Hz
C-5110 - 115 (d)³J(C-F) ≈ 2-5 Hz
C-6145 - 150 (d)⁴J(C-F) ≈ 2-4 Hz
-CH₂-45 - 50-

Note: The carbon attached to fluorine (C-3) will appear as a doublet with a large one-bond coupling constant (¹J(C-F)). Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (5-Bromo-3-fluoropyridin-2-YL)methanamine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For routine work, automated shimming procedures are often sufficient.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

Visualization of NMR Assignments

Caption: Molecular structure of (5-Bromo-3-fluoropyridin-2-YL)methanamine with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for this compound due to the presence of the basic amine group.[5]

  • Molecular Ion: The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are nearly equal in abundance.[6] This will result in two peaks for the molecular ion, separated by 2 m/z units, with approximately equal intensity.

    • [M(⁷⁹Br)+H]⁺ = 205.97 m/z

    • [M(⁸¹Br)+H]⁺ = 207.97 m/z

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to result in characteristic fragment ions. The most likely fragmentation pathway for benzylamines involves the loss of ammonia (NH₃).[7][8] Another possible fragmentation is the cleavage of the C-Br bond.

Predicted Fragmentation Pathway

G M_H [M+H]⁺ m/z 206, 208 M_H_NH3 [M+H-NH₃]⁺ m/z 189, 191 M_H->M_H_NH3 -NH₃ M_H_Br [M+H-Br]⁺ m/z 127 M_H->M_H_Br -Br

Caption: Predicted ESI-MS/MS fragmentation pathway for (5-Bromo-3-fluoropyridin-2-YL)methanamine.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v), often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion and observe the characteristic bromine isotopic pattern.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum. Vary the collision energy to optimize the fragmentation.

Conclusion

This application note provides a detailed guide for the structural characterization of (5-Bromo-3-fluoropyridin-2-YL)methanamine using NMR and mass spectrometry. Although direct experimental data is not yet widely available, the predicted spectral data and fragmentation patterns, based on established spectroscopic principles, offer a solid framework for researchers to confirm the identity and purity of this important chemical building block. The provided protocols are designed to be readily implemented in any modern analytical laboratory, facilitating the reliable characterization of this and similar novel compounds.

References

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  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327–333. Available at: [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Methods in Enzymology, 239, 695–730. Available at: [Link]

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  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Available at: [Link]

  • D'Hooghe, M., & De Kimpe, N. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 42(1), 66–75. Available at: [Link]

  • Gao, J., Li, H., & Cooks, R. G. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1849–1856. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

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Method

Mastering Purity: A Technical Guide to the Purification of (5-Bromo-3-fluoropyridin-2-YL)methanamine

Introduction: The Critical Role of Purity in Drug Discovery (5-Bromo-3-fluoropyridin-2-YL)methanamine is a key building block in contemporary drug discovery, prized for its unique electronic and structural features that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a key building block in contemporary drug discovery, prized for its unique electronic and structural features that enable potent and selective interactions with biological targets. As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a fundamental determinant of downstream reaction efficiency, yield, and the safety profile of the final drug substance. This application note provides an in-depth guide to the purification of this essential intermediate, moving beyond rote protocols to elucidate the underlying chemical principles that govern the selection and optimization of each technique. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for achieving the high purity (>97%) required for successful and reproducible synthetic campaigns.

Understanding the Impurity Profile: A Chemist's Perspective

Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to (5-Bromo-3-fluoropyridin-2-YL)methanamine involves the reduction of its nitrile precursor, 5-bromo-3-fluoro-2-cyanopyridine. This transformation, while generally efficient, can introduce a predictable set of impurities that must be addressed.

Table 1: Potential Impurities and Their Origins

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Material5-bromo-3-fluoro-2-cyanopyridineIncomplete reduction of the nitrile.
Over-reduction Products5-bromo-3-fluoropyridine (deamination)Hydrogenolysis of the aminomethyl group.
Hydrolysis Products5-bromo-3-fluoropicolinamideHydrolysis of the nitrile starting material or intermediate imine.
Residual Reagents & SolventsReducing agents (e.g., borane complexes, metal hydrides), solvents (e.g., THF, ethanol), and quenching agents.Incomplete removal during workup.

A logical workflow for the purification of (5-Bromo-3-fluoropyridin-2-YL)methanamine is therefore designed to systematically remove these impurities.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Initial Cleanup Chromatography Column Chromatography Acid_Base_Extraction->Chromatography Removal of Non-basic Impurities Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure_Product Pure Product (>97%) Crystallization->Pure_Product High Purity Isolation

Caption: A logical workflow for the purification of (5-Bromo-3-fluoropyridin-2-YL)methanamine.

Purification Strategies and Detailed Protocols

The purification of (5-Bromo-3-fluoropyridin-2-YL)methanamine, a basic compound, is best approached through a multi-step process that leverages the distinct physicochemical properties of the target molecule and its likely impurities.

Acid-Base Extraction: The First Line of Defense

The primary amino group in (5-Bromo-3-fluoropyridin-2-YL)methanamine imparts a basic character, making acid-base extraction a powerful initial purification step. This technique effectively separates the basic amine from neutral and acidic impurities.

Principle of the Technique: The basic amine is protonated by an aqueous acid, forming a water-soluble salt. Neutral organic impurities, such as unreacted nitrile starting material or over-reduction byproducts, remain in the organic phase and can be separated. The aqueous layer containing the protonated amine is then basified to regenerate the free amine, which can be extracted back into an organic solvent.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Non-Basic Impurities: Combine the organic layers and set them aside for appropriate disposal. These layers contain the neutral and acidic impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is greater than 10. This deprotonates the amine salt, causing the free amine to precipitate or form an oil.

  • Back-Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.

Column Chromatography: For High-Resolution Separation

For the removal of closely related basic impurities or residual non-basic compounds that may have carried through the extraction, silica gel column chromatography is the method of choice. The polarity of the stationary phase (silica gel) and the mobile phase can be tuned to achieve optimal separation.

Causality Behind Experimental Choices: Silica gel is a polar stationary phase. The target amine, with its polar amino group, will have a moderate affinity for the silica. Non-polar impurities will elute quickly, while more polar impurities will be retained more strongly. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often most effective.

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is commonly effective. A typical starting point is 0-10% ethyl acetate in hexanes, gradually increasing to 50-100% ethyl acetate.

  • Procedure:

    • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

    • Sample Loading: Dissolve the partially purified amine in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.

    • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradient: Gradually increase the polarity of the mobile phase according to a predetermined gradient.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Typical Chromatographic Conditions

ParameterConditionRationale
Stationary PhaseSilica GelPolar adsorbent for separation based on polarity.
Mobile PhaseHexanes/Ethyl Acetate GradientAllows for the elution of a range of compounds with varying polarities.
DetectionUV (254 nm) or Staining (e.g., ninhydrin)The pyridine ring is UV active, and the primary amine reacts with ninhydrin to produce a colored spot.
Crystallization: The Final Polish for Ultimate Purity

Crystallization is a powerful technique for achieving high purity and for obtaining a stable, crystalline solid. The choice of solvent is critical for successful crystallization.

Guiding Principles for Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A co-solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can also be employed to achieve the desired solubility profile.

Detailed Protocol for Recrystallization:

  • Dissolution: Dissolve the amine (obtained from chromatography) in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. Slow cooling generally leads to larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Validation and Quality Control

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The purification of (5-Bromo-3-fluoropyridin-2-YL)methanamine is a critical step in its provision as a high-quality building block for drug discovery. A systematic approach, beginning with an understanding of the potential impurity profile and employing a combination of acid-base extraction, column chromatography, and crystallization, can reliably yield material of high purity. The detailed protocols provided herein serve as a robust starting point for researchers to optimize the purification of this important synthetic intermediate, thereby ensuring the quality and reproducibility of their subsequent research.

References

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions with (5-Bromo-3-fluoropyridin-2-YL)methanamine

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing palladium-catalyzed cross-coupling reactions involving the challenging substrate, (5-Bromo-3-fluorop...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing palladium-catalyzed cross-coupling reactions involving the challenging substrate, (5-Bromo-3-fluoropyridin-2-YL)methanamine. The unique electronic and steric properties of this molecule require careful consideration of reaction parameters to achieve high yields and purity. This center provides field-proven insights and systematic troubleshooting strategies to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What makes (5-Bromo-3-fluoropyridin-2-YL)methanamine a challenging substrate for cross-coupling reactions?

A1: The difficulty arises from a combination of three distinct structural features:

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) catalyst—more difficult compared to electron-rich or neutral aryl bromides.[1]

  • Coordinating Aminomethyl Group: The primary amine on the side chain can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, effectively removing the catalyst from the reaction cycle and stalling the conversion.[2][3]

  • Steric Hindrance: The aminomethyl group is located at the 2-position, adjacent to the bromine at the 5-position. While not directly ortho, its proximity can still present some steric hindrance that influences the approach of the bulky catalyst complex. The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry due to the proximity of the reaction center to the coordinating ring nitrogen.[1][2]

Q2: Which type of cross-coupling reaction should I choose for my target molecule?

A2: The choice depends entirely on the bond you intend to form at the 5-position. Here are the most common choices and their applications:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling with boronic acids or esters. It is widely used due to the high functional group tolerance and the commercial availability of a vast array of boronic acids.[4][5]

  • Buchwald-Hartwig Amination: The premier choice for forming C-N bonds . This reaction couples the aryl bromide with a primary or secondary amine, making it essential for synthesizing complex amines and amides.[6][7]

  • Sonogashira Coupling: Used to form C-C triple bonds by coupling with terminal alkynes. This reaction is fundamental for creating conjugated systems found in materials science and complex natural products.[8][9][10]

Q3: How critical is the purity of my (5-Bromo-3-fluoropyridin-2-YL)methanamine starting material?

A3: It is absolutely critical. Impurities can significantly interfere with the palladium catalyst, leading to low or no product formation.[11] Ensure the starting material is free from residual synthetic reagents (e.g., other halides, strong acids/bases) or degradation products. If you suspect impurities, purification by column chromatography or recrystallization is highly recommended before proceeding.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. A logical, step-by-step approach is the key to efficient optimization.

Problem 1: Low to No Conversion of Starting Material

This is one of the most common issues and often points to a fundamental problem with the catalytic cycle.

Q: My TLC/LC-MS shows only starting material. What are the first things I should check?

A: This scenario suggests the catalytic cycle is not initiating. The primary suspects are the catalyst's activity and the reaction atmosphere.

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen and will rapidly decompose.[12]

    • Solution: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Inactive Catalyst: The Pd(0) species may not be forming correctly from the precatalyst.

    • Solution: Use a reliable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which is designed for consistent activation.[11] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (ligand, solvent, temperature) are suitable for its reduction to Pd(0).

  • Poor Reagent Quality:

    • Solution: Verify the purity of your starting material, coupling partner, and base. Boronic acids, for instance, can degrade over time. Amines should be purified if they are old or discolored.[11]

Problem 2: Reaction Stalls or is Incomplete
Q: My reaction starts but stops at ~30-50% conversion, even after extended reaction times. What's happening?

A: A stalled reaction typically indicates catalyst deactivation or solubility issues.[12]

  • Catalyst Poisoning by the Substrate: As discussed in the FAQs, the aminomethyl group can inhibit the catalyst.

    • Solution 1 (Ligand Screening): The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential as they form stable complexes with palladium that are less susceptible to inhibition and promote the desired reaction steps.[6][13] Screen a panel of ligands.

    • Solution 2 (Protecting Group): A more robust solution is to temporarily protect the aminomethyl group, for example, as a Boc-carbamate or an amide. This prevents it from coordinating to the palladium. The protecting group can be removed in a subsequent step.

  • Inappropriate Base or Solvent: The base is crucial for activating the coupling partner (e.g., forming the boronate in a Suzuki reaction), and the solvent affects solubility and catalyst stability.[12][14][15]

    • Solution: The base must be strong enough but not cause degradation. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig, a stronger, non-nucleophilic base like LHMDS or NaOtBu is often required. The solvent system (e.g., dioxane, toluene, DMF) must fully dissolve the reagents.[6][14] Sometimes a mixture of solvents or the addition of water (for Suzuki) can be beneficial.[14]

  • Thermal Decomposition: High temperatures can cause the catalyst to decompose into inactive palladium black.[12]

    • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Modern catalyst systems are often highly active at lower temperatures.

Problem 3: Formation of Significant Side Products
Q: I'm getting my desired product, but also a major side product from dehalogenation (C-Br bond is replaced by C-H). How can I suppress this?

A: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It often occurs when the transmetalation step is slow compared to side reactions of the Pd-ArX complex.

  • Cause & Solution (Suzuki): This can be caused by a competing reaction called proto-deboronation of the boronic acid, which generates arene that can then participate in the reaction. Ensure your boronic acid is not degrading and consider using boronate esters (e.g., MIDA or pinacol esters), which are more stable.[2][16] Using a 1.2-1.5 fold excess of the boron reagent can also help push the desired reaction forward.

  • Cause & Solution (General): The issue can also stem from the catalyst system itself.

    • Ligand Choice: A less electron-donating ligand might favor this pathway. Switching to a more electron-rich ligand can accelerate the desired catalytic cycle.

    • Base/Solvent: The presence of water or protic impurities can be a source of protons. Ensure anhydrous conditions and use a freshly opened, high-purity solvent.

Recommended Starting Conditions & Protocols

The following tables provide robust starting points for optimizing your coupling reactions. Remember that every specific substrate pairing may require fine-tuning.[17]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Starting PointRationale & Key Considerations
Pd Precatalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Buchwald precatalysts ensure reliable formation of the active Pd(0) species and are highly effective for challenging substrates.[11]
Ligand XPhos or SPhos (1.2 eq. relative to Pd)Bulky, electron-rich biarylphosphine ligands stabilize the catalyst, prevent amine coordination, and promote efficient oxidative addition.
Boron Reagent Arylboronic Acid or Pinacol Ester (1.2-1.5 eq.)An excess drives the reaction to completion. Pinacol esters can offer greater stability and reduce side reactions.[2]
Base K₃PO₄ or K₂CO₃ (2-3 eq.)These inorganic bases are effective and generally well-tolerated. K₃PO₄ is stronger and often better for difficult couplings.[12]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or TolueneA polar aprotic solvent is needed to dissolve the reagents. A small amount of water is often crucial for dissolving the base and facilitating transmetalation.[14]
Temperature 80-100 °CA good starting range. Lower temperatures can improve selectivity and catalyst lifetime.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended Starting PointRationale & Key Considerations
Pd Precatalyst RuPhos Pd G3 or tBuXPhos Pd G3 (1-3 mol%)These catalyst systems are specifically designed for C-N bond formation and show broad substrate scope.[6]
Ligand RuPhos or tBuXPhos (1.2 eq. relative to Pd)These ligands are highly effective at promoting the challenging C-N reductive elimination step.
Amine Primary or Secondary Amine (1.1-1.3 eq.)A slight excess is typically used. Ensure the amine is pure.
Base NaOtBu or LHMDS (1.5-2.0 eq.)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Anhydrous conditions are critical for this reaction.
Temperature 90-110 °CC-N coupling often requires slightly higher thermal energy than C-C coupling.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Screen

This protocol outlines a reliable method for setting up a small-scale test reaction.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (5-Bromo-3-fluoropyridin-2-YL)methanamine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.) and the ligand (if not using a precatalyst, 0.024 eq.) as solids against a positive flow of inert gas. Then, add the degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC or LC-MS.

  • Work-up (for analysis): Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer.

Visualization of Workflows & Mechanisms

Troubleshooting Flowchart for Low-Yield Reactions

This diagram provides a logical path to diagnose and solve common issues with coupling reactions involving this substrate.

Troubleshooting_Workflow Start Low / No Yield Check_Atmosphere 1. Check Atmosphere (Inert Gas, Degassed Solvent) Start->Check_Atmosphere First Step Check_Catalyst 2. Check Catalyst System (Precatalyst, Ligand) Check_Atmosphere->Check_Catalyst Check_Reagents 3. Check Reagents (Purity, Stoichiometry) Check_Catalyst->Check_Reagents Optimize_Conditions 4. Optimize Conditions (Base, Solvent, Temp) Check_Reagents->Optimize_Conditions Protect_Amine 5. Consider Protecting Group (e.g., Boc) Optimize_Conditions->Protect_Amine Result_OK Problem Solved Result_Not_OK Issue Persists

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Key Challenges in the Catalytic Cycle

This diagram highlights the specific steps in a generic cross-coupling cycle where (5-Bromo-3-fluoropyridin-2-YL)methanamine can cause problems.

Catalytic_Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA + Ar(Py)-Br Inhibition Catalyst Inhibition Pd0->Inhibition Coordination by -CH₂NH₂ group OA->Pd0 Difficult due to e⁻ deficient ring PdII L-Pd(II)-Ar(Py) OA->PdII TM Transmetalation PdII->TM + Nu-M PdII_Nu L-Pd(II)-Nu TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Catalyst Regenerated Product Product Ar(Py)-Nu RE->Product

Caption: Catalytic cycle showing key problem areas for this substrate.

References

  • Hoff, L. V., Hauser, J. M., & Gademann, K. (Year not specified). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

  • Valente, C., et al. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications - Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • ResearchGate. (2025). Oxidative Cross-Coupling of sp(3)- and sp(2)-Hybridized C-H Bonds: Vanadium-Catalyzed Aminomethylation of Imidazo[1,2-a]pyridines. Request PDF. [Link]

  • ChemRxiv. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PMC. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • YouTube. (2018). The Suzuki reaction. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. [Link]

  • PMC - NIH. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • PMC - NIH. (2021). Reductive Coupling of (Fluoro)pyridines by Linear 3d-Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Thieme. (n.d.). 1.8. Replacement of Chlorine and Bromine by Fluorine. [Link]

  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Sci-Hub. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. [Link]

Sources

Optimization

Stability of (5-Bromo-3-fluoropyridin-2-YL)methanamine under reaction conditions

Welcome to the technical support guide for (5-Bromo-3-fluoropyridin-2-YL)methanamine (CAS: 1234616-19-3). This document provides in-depth guidance on the stability and handling of this versatile building block, which is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (5-Bromo-3-fluoropyridin-2-YL)methanamine (CAS: 1234616-19-3). This document provides in-depth guidance on the stability and handling of this versatile building block, which is frequently used in the development of novel therapeutics and complex organic molecules.[1] This guide is structured in a question-and-answer format to directly address the challenges and questions researchers may encounter during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: What are the recommended storage conditions for (5-Bromo-3-fluoropyridin-2-YL)methanamine?

A1: For long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[1][2] The hydrochloride salt form, in particular, should be kept in a dry, well-ventilated place to avoid degradation from moisture.[2]

Q2: I've noticed the solid material darkening over time. Is this a sign of decomposition?

A2: Discoloration can indicate gradual degradation, potentially due to oxidation or reaction with atmospheric moisture. While minor color changes may not significantly impact the bulk purity for some applications, it is best practice to use fresh material for sensitive reactions. To minimize this, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Reaction Stability & Incompatibilities

Q3: What classes of reagents are incompatible with this compound?

A3: Based on the reactivity of the primary aminomethyl group and the substituted pyridine ring, several classes of reagents should be used with caution or avoided altogether. The hydrochloride salt of the analogous (3-bromo-5-fluoropyridin-2-yl)methanamine is known to be incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2]

  • Strong Acids: While the compound will form a salt with acids, strong acidic conditions at elevated temperatures can lead to side reactions or degradation of the pyridine ring.

  • Acid Chlorides and Anhydrides: These will readily acylate the primary amine. If this is not the desired reaction, the amine must be protected.

  • Strong Oxidizing Agents: The aminomethyl group and the electron-rich pyridine ring can be susceptible to oxidation.

  • Strong Bases: While a base is often used to deprotonate the amine salt or to facilitate reactions, very strong bases (e.g., organolithiums) at non-cryogenic temperatures could potentially lead to halogen-metal exchange or other undesired reactions.

Q4: I am planning a reaction that involves heating. What is the thermal stability of this compound?

Q5: How does pH affect the stability of (5-Bromo-3-fluoropyridin-2-YL)methanamine in aqueous solutions?

A5: The compound possesses two basic centers: the primary aminomethyl group (a typical alkyl amine) and the pyridine ring nitrogen. The aminomethyl group is the more basic of the two.

  • Acidic pH: The compound will exist as a protonated salt (ammonium and/or pyridinium). This can protect the amine from certain electrophilic reactions but may also increase its solubility in aqueous media.

  • Neutral to Mildly Basic pH: The free base form will be present. This is the reactive form for nucleophilic attack by the primary amine.

  • Strongly Basic pH: While necessary for some reactions, prolonged exposure to high pH, especially at elevated temperatures, should be monitored for potential side reactions.

The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effects of the bromine and fluorine atoms.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in acylation/alkylation reaction Incomplete reaction; steric hindrance; side reactions.Ensure the use of at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct. Consider using a more reactive acylating/alkylating agent or slightly elevated temperatures. If side reactions are suspected, protect the amine with a suitable protecting group (e.g., Boc).
Multiple spots on TLC after reaction Decomposition of starting material; formation of multiple products (e.g., di-alkylation).Confirm the stability of the starting material under the reaction conditions with a control experiment (reagents minus the electrophile). Use a less reactive solvent. To avoid di-alkylation, use a controlled stoichiometry of the alkylating agent and consider inverse addition (adding the alkylating agent to the amine).
Failure of Suzuki or other cross-coupling reactions Catalyst poisoning by the amine; incorrect base or solvent.The primary amine can coordinate to and inhibit palladium catalysts. It is highly recommended to protect the aminomethyl group with a suitable protecting group (e.g., Boc) before attempting cross-coupling reactions.[5]
Discoloration of reaction mixture Oxidation or thermal degradation.Run the reaction under an inert atmosphere (N₂ or Ar). Ensure the solvent is de-gassed. If heating, use the lowest effective temperature.

Experimental Protocols & Data

Protecting the Aminomethyl Group (Boc Protection)

Given the high reactivity of the primary amine, especially its potential to interfere with metal-catalyzed cross-coupling reactions, protection is often a necessary first step.

Protocol: Boc-Protection of (5-Bromo-3-fluoropyridin-2-YL)methanamine

  • Dissolve (5-Bromo-3-fluoropyridin-2-YL)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.

This protocol is based on standard procedures for the Boc-protection of primary amines.[5]

Reaction Workflow Diagram

The following diagram illustrates a typical workflow involving the use of (5-Bromo-3-fluoropyridin-2-YL)methanamine in a synthetic sequence, emphasizing the critical protection step.

G cluster_0 Workflow for Using (5-Bromo-3-fluoropyridin-2-YL)methanamine A (5-Bromo-3-fluoropyridin-2-YL)methanamine (Starting Material) B Amine Protection (e.g., Boc-protection) Reagents: Boc₂O, Base A->B High reactivity of amine C Protected Intermediate (Stable for Cross-Coupling) B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Reagents: Pd catalyst, Base, Coupling Partner C->D Prevents catalyst poisoning E Coupled Product D->E F Deprotection Reagents: TFA or HCl E->F G Final Product (Free Amine) F->G

Caption: A typical synthetic workflow.

Summary of Stability and Reactivity

Condition / Reagent Stability / Reactivity Profile Recommendation / Notes
Storage Stable at room temperature when protected from moisture and light.[1][2]Store in a tightly sealed container, preferably under an inert atmosphere.
Acids Forms salts. Potential for degradation with strong acids and heat.[2]Use with caution. Salt formation can be used for purification.
Bases Stable with common organic bases (e.g., Et₃N, DIPEA). Strong bases may cause side reactions.Use appropriate base for the intended reaction. Avoid excess strong base.
Oxidizing Agents Susceptible to oxidation.[2]Avoid strong oxidizing agents.
Reducing Agents The aminomethyl group is generally stable. The bromo-group can be reduced under certain conditions (e.g., catalytic hydrogenation).Choose reducing agents compatible with aryl halides if the bromo-substituent needs to be retained.
Acylating/Alkylating Agents The primary amine is highly reactive towards these reagents.[2]This is a common and expected reaction. Protect the amine if this reactivity is not desired.
Palladium Catalysts The free amine can act as a ligand and poison the catalyst.Protection of the amine is strongly recommended for cross-coupling reactions.[5]

References

  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • PubMed. (2006). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. [Link]

  • Khan Academy. (2022). Stability of a substituted benzyl anion | Electronic Effects | Chemistry. [Link]

  • Quora. (2019). Is the amino group in a benzyl amine an electron withdrawing group? [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]

  • PubMed Central (PMC). (2012). 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine. [Link]

  • Wikipedia. (2023). 2-Aminopyridine. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • PubMed. (2012). 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. [Link]

  • PubMed Central (PMC). (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

  • University of Westminster. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • Pharmaffiliates. (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Linker Length for PROTACs with Pyridine Scaffolds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the linker...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize pyridine scaffolds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles and accelerate your research.

Introduction: The Critical Role of the Linker in Pyridine-Based PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[][2] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a spacer; it plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4][5] Its length, composition, and rigidity directly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[4][][7]

Pyridine scaffolds are increasingly incorporated into PROTAC linkers to enhance solubility, introduce conformational rigidity, and provide specific vectors for chemical synthesis.[7][8] However, the inclusion of such a rigid element makes the optimization of linker length a critical and often challenging step in the design process. This guide will address the specific nuances of working with pyridine-containing linkers to maximize your PROTAC's performance.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the design and testing of PROTACs with pyridine-based linkers.

Q1: Why is linker length so critical for PROTACs with a rigid pyridine scaffold?

A1: The length of the linker is a determining factor in whether a stable and productive ternary complex can form.[][] If the linker is too short, steric hindrance can prevent the POI and E3 ligase from coming together effectively, leading to a failure in ternary complex formation.[10] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[10] The rigidity of the pyridine scaffold reduces the linker's flexibility, making the optimal length even more stringent. Unlike flexible linkers (e.g., PEG or alkyl chains) that can adopt multiple conformations, a pyridine-based linker offers fewer degrees of freedom. Therefore, precise length optimization is crucial to achieve the correct spatial orientation of the POI and E3 ligase for productive ubiquitination.[5][11]

Q2: What is a good starting point for the linker length when designing a new pyridine-based PROTAC?

A2: There is no universal "one-size-fits-all" starting length. The optimal linker length is dependent on the specific POI-E3 ligase pair.[7][12] A common empirical approach is to synthesize a small library of PROTACs with varying linker lengths. A rational starting point is often to begin with a longer, more flexible linker to first establish that ternary complex formation and degradation are possible.[10] Once activity is confirmed, the length can be systematically shortened.[10] For pyridine-based linkers, it is advisable to synthesize a series with, for example, 2, 3, and 4 atoms between the pyridine ring and the warhead/E3 ligase ligand attachment points. Computational modeling can also provide valuable insights into the required distances and potential steric clashes, helping to guide the initial design.[13]

Q3: How does the position of the nitrogen atom in the pyridine ring affect linker optimization?

A3: The position of the nitrogen atom (ortho, meta, or para) in the pyridine ring influences the vector and angle at which the linker extends from the scaffold. This can significantly impact the ability of the PROTAC to induce a productive ternary complex. The nitrogen atom also introduces a hydrogen bond acceptor, which can affect solubility and interactions with the solvent or proteins. When designing your linker, consider synthesizing isomers with different nitrogen positions to explore a wider range of spatial orientations.

Q4: My pyridine-based PROTAC has poor cell permeability. Could the linker be the cause?

A4: Yes, the linker significantly influences the physicochemical properties of the PROTAC, including its cell permeability.[][7] While pyridine can improve solubility, the overall properties of the linker, such as its polar surface area (PSA) and number of rotatable bonds, are critical.[8] If your PROTAC has poor permeability, consider the following modifications to the linker:

  • Reduce Polarity: While some polarity is beneficial for solubility, excessive polarity can hinder membrane crossing. If your linker contains additional polar groups (e.g., amides, ethers), consider replacing them with more lipophilic moieties.[12]

  • Introduce Lipophilic Groups: Incorporating small alkyl groups or other non-polar fragments into the linker can enhance cell permeability.[12]

  • Masking Polar Groups: Temporarily masking polar groups with cleavable protecting groups (a prodrug strategy) can improve cell entry.

Q5: What is the "hook effect" and how does it relate to linker length?

A5: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases.[12] This occurs because an excess of the PROTAC can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation, rather than the productive ternary complex.[12] While not directly caused by linker length, an inefficient linker that leads to weak or unstable ternary complexes can exacerbate the hook effect, as higher concentrations are needed to see any degradation, pushing the experiment into the concentration range where the hook effect becomes prominent. Optimizing the linker length to promote a stable ternary complex can help to mitigate this effect.

Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Problem 1: No or very low degradation of the target protein.
Possible Cause Recommended Action Scientific Rationale
Incorrect Linker Length Synthesize a series of PROTACs with varying linker lengths (e.g., adding or removing 2-3 atoms at a time).The current linker may be too short, causing steric clashes, or too long, preventing effective ubiquitination.[10] A systematic variation in length is necessary to identify the optimal distance for the specific POI-E3 ligase pair.
Unfavorable Ternary Complex Geometry Modify the attachment point of the linker on the pyridine scaffold or the warhead/E3 ligase ligand.The vector of the linker is critical for achieving a productive ternary complex. Changing the attachment point can alter the spatial orientation of the bound proteins.
Poor Cell Permeability Perform a cell permeability assay (e.g., PAMPA). If permeability is low, modify the linker to be more lipophilic.The PROTAC must reach its intracellular target. Poor permeability will result in a lack of activity, even with an optimal linker length for ternary complex formation.[7]
Instability of the PROTAC Assess the metabolic stability of your PROTAC in cell lysates or microsomes.The pyridine ring and the linker itself can be sites of metabolic degradation. If the PROTAC is rapidly metabolized, it will not have sufficient time to act.[2]
Problem 2: High DC50 value (low potency).
Possible Cause Recommended Action Scientific Rationale
Suboptimal Linker Length Fine-tune the linker length with smaller incremental changes (e.g., 1-atom changes).Even small changes in linker length can significantly impact the stability of the ternary complex and, consequently, the degradation potency.[14]
Weak Ternary Complex Formation Use biophysical assays like TR-FRET, AlphaScreen, or SPR to quantify ternary complex formation.A high DC50 may indicate a weak or transient ternary complex. Quantifying this interaction can guide further linker design.[15][16]
Negative Cooperativity Measure the binding affinities of the PROTAC to the POI and E3 ligase individually and in the presence of the other protein.The binding of one protein may hinder the binding of the other (negative cooperativity). Modifying the linker can sometimes overcome this by allowing for more favorable protein-protein interactions.
Problem 3: Low Dmax (incomplete degradation).
Possible Cause Recommended Action Scientific Rationale
Inefficient Ubiquitination Ensure the linker allows for the correct positioning of lysine residues on the POI relative to the E2 ubiquitin-conjugating enzyme.For degradation to occur, ubiquitin must be transferred to accessible lysine residues on the POI. The linker length and geometry dictate this positioning.
Target Protein Resynthesis Perform a time-course experiment to monitor both degradation and resynthesis of the target protein.A low Dmax may not be due to poor PROTAC efficacy but rather a high rate of new protein synthesis.
Formation of Non-productive Ternary Complexes Use structural biology techniques (e.g., X-ray crystallography, cryo-EM) or computational modeling to visualize the ternary complex.The PROTAC may be inducing the formation of a stable but non-productive ternary complex where the ubiquitination machinery is not correctly oriented.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a Pyridine-Based Linker Series

This protocol provides a general workflow for synthesizing a series of PROTACs with varying linker lengths based on a pyridine scaffold.

  • Design: Design a synthetic route that allows for the modular addition of linker components. For example, use a pyridine core with two orthogonal functional groups for sequential coupling to the warhead and E3 ligase ligand.

  • Synthesis of Linker Intermediates: Synthesize a series of linker intermediates of varying lengths. For example, if using an ether linkage, react a hydroxypyridine with a series of dibromoalkanes of different chain lengths (e.g., 1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane) under Williamson ether synthesis conditions.

  • First Coupling Reaction: Couple one end of the linker intermediates to either the POI ligand or the E3 ligase ligand. This is typically achieved through standard coupling chemistries such as amide bond formation, click chemistry, or SNAr reactions.

  • Purification: Purify the resulting products by flash chromatography or preparative HPLC.

  • Second Coupling Reaction: Couple the other end of the linker to the remaining binding moiety (either the POI ligand or E3 ligase ligand).

  • Final Purification: Purify the final PROTAC products using preparative HPLC and characterize them thoroughly by LC-MS and NMR to confirm their identity and purity.

Protocol 2: Ternary Complex Formation Assay using TR-FRET

This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Reagents:

    • Tagged POI (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged).

    • TR-FRET donor antibody (e.g., anti-His-Terbium).

    • TR-FRET acceptor antibody (e.g., anti-GST-d2).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • PROTACs at various concentrations.

  • Procedure:

    • In a 384-well plate, add the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies.

    • Add the PROTACs at a range of concentrations (typically from pM to µM).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation. The peak of the curve represents the concentration at which the maximal amount of ternary complex is formed.[15]

Data Presentation

Table 1: Example Data for a PROTAC Series with Varying Linker Lengths

PROTAC IDLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Formation (TR-FRET Signal)Cell Permeability (Papp, 10⁻⁶ cm/s)
PY-PRO-018>1000<101.20.5
PY-PRO-0210250653.50.8
PY-PRO-03 12 15 92 8.1 1.2
PY-PRO-041480856.21.1
PY-PRO-0516350704.10.9

This table illustrates how systematic changes in linker length can impact key parameters of PROTAC performance. The optimal linker length in this example is 12 atoms.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI POI PROTAC PROTAC POI->PROTAC Binds to POI ligand Ternary_Complex POI-PROTAC-E3 E3_Ligase E3_Ligase E3_Ligase->PROTAC Binds to E3 ligand Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Linker_Optimization_Workflow A Design & Synthesize Pyridine-Based PROTAC Linker Series B In Vitro Characterization: - Ternary Complex Formation (TR-FRET) - Binding Affinities (SPR) A->B C Cellular Assays: - Western Blot for Degradation (DC50, Dmax) - Cell Viability/Proliferation B->C D ADME Properties: - Cell Permeability (PAMPA) - Metabolic Stability C->D E Analyze Data & Identify Lead Linker Length D->E F Further Optimization (if needed): - Fine-tune length - Modify linker composition E->F Suboptimal Results

Caption: A typical workflow for optimizing PROTAC linker length.

References

  • Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (2024).
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020).
  • Overview of PROTAC Linkers - ChemPep. (n.d.).
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Publishing. (n.d.).
  • (PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. (2025).
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023).
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020).
  • Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed. (2020).
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022).
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (n.d.).
  • Linker Design & Optimization for PROTACs - BOC Sciences. (n.d.).
  • (PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (2020).
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.).
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024).
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • Overview of PROTAC Linkers: Types and Design - BOC Sciences. (n.d.).
  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (n.d.).
  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024).
  • Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PubMed Central. (2025).
  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024).

Sources

Optimization

Technical Support Center: Navigating the Purification of PROTACs Containing (5-Bromo-3-fluoropyridin-2-YL)methanamine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the unique and often complex purification challenges associated with Proteolysis-T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the unique and often complex purification challenges associated with Proteolysis-Targeting Chimeras (PROTACs) that incorporate the (5-Bromo-3-fluoropyridin-2-YL)methanamine moiety. Due to their large size, intricate structures, and often poor physicochemical properties, these molecules demand a nuanced approach to achieve high purity.[1] This guide is structured in a question-and-answer format to directly tackle the issues you may encounter in the lab, providing not just solutions but the underlying scientific rationale to empower your experimental design.

Section 1: Understanding the Core Challenges

Before diving into specific troubleshooting, it's crucial to understand why this class of PROTACs is particularly challenging. The molecule's structure combines the general difficulties of PROTACs with the specific properties of the halogenated pyridine head.

  • General PROTAC Properties: High molecular weight (~700–1100 Da), significant number of hydrogen bond donors and acceptors, and often poor aqueous solubility.[2][3] These characteristics can lead to low permeability and a tendency for aggregation.[3][4]

  • Properties of the (5-Bromo-3-fluoropyridin-2-YL)methanamine Moiety:

    • Hydrophobicity: The bromo- and fluoro-substituents increase the lipophilicity of the pyridine ring, which can contribute to poor solubility in aqueous buffers used for reverse-phase chromatography.[5]

    • Basicity: The pyridine nitrogen and the primary amine are basic. This can lead to strong interactions with the acidic silanol groups present on standard silica-based chromatography columns, resulting in significant peak tailing.

    • Reactivity: While generally stable, halogenated pyridines can be implicated in certain side reactions, leading to closely related impurities that are difficult to separate.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Category A: Solubility and Sample Preparation

Question 1: My crude PROTAC won't fully dissolve in my injection solvent (e.g., DMSO, DMF). What should I do?

Answer: This is a common first hurdle. The high molecular weight and hydrophobicity of these PROTACs often lead to poor solubility.[3] Simply increasing the volume of strong organic solvents like DMSO can be problematic for chromatography, as it may cause peak distortion or precipitation upon injection into an aqueous mobile phase.

Troubleshooting Steps:

  • Solvent Miscibility Testing: Before committing to a solvent, perform small-scale solubility tests. Try solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or mixtures.

  • Use of Modifiers: For reverse-phase HPLC, consider preparing your sample in a solvent mixture that is as close as possible to the initial mobile phase conditions. For example, if your gradient starts at 95% Water / 5% Acetonitrile, try dissolving your compound in a 50:50 mix of Acetonitrile:Water or a similar "weak" solvent system that still provides adequate solubility.

  • Gentle Warming and Sonication: Briefly warming the sample (e.g., to 30-40°C) or using a sonication bath can aid dissolution. However, be cautious of potential degradation with heat-sensitive molecules.

  • pH Adjustment (with caution): Since the molecule contains basic nitrogens, adding a very small amount of an acid (like formic acid or TFA, consistent with your mobile phase) to the sample solvent can protonate these sites and improve solubility. Conversely, if your molecule has acidic protons, a basic modifier could help. This must be done carefully as it can alter the retention time.

Question 2: I'm observing non-specific binding of my PROTAC to vials and pipette tips. How can I prevent this?

Answer: The "sticky" nature of large, hydrophobic PROTACs leads to their adsorption onto surfaces like glass and plastic.[2] This can result in inaccurate quantification and loss of valuable material.

Preventative Measures:

  • Use Low-Binding Labware: Whenever possible, use commercially available low-adsorption microcentrifuge tubes and pipette tips.

  • Container Material: Polypropylene is often a better choice than glass for storing PROTAC solutions.

  • Addition of Surfactants: In some bioanalytical contexts, adding a small amount (e.g., 0.01-0.05%) of a non-ionic surfactant like Triton X-100 or Tween-20 to the sample diluent can block non-specific binding sites on container surfaces.[2] This is more common in bioassays but can be adapted for analytical sample preparation if compatible with your detection method (e.g., MS).

Category B: Chromatographic Purification (HPLC/SFC)

Question 3: I'm seeing severe peak tailing in my reverse-phase HPLC chromatogram. What is the cause and how do I fix it?

Answer: Peak tailing is the most common issue for PROTACs containing basic moieties like the pyridine and methanamine groups. It's caused by secondary ionic interactions between the protonated basic sites on your molecule and deprotonated, acidic silanol groups on the surface of the silica-based stationary phase.

Analyte PROTAC (Protonated Amine R-NH3+) Interaction Strong Ionic Interaction (Causes Peak Tailing) Analyte->Interaction attracts Silanol Stationary Phase (Deprotonated Silanol Si-O-) Silanol->Interaction Solution Solution: Mobile Phase Modifier (e.g., Formic Acid, TFA) Silanol_Suppressed Stationary Phase (Protonated Silanol Si-OH) Solution->Silanol_Suppressed suppresses de-protonation

Caption: Mechanism of peak tailing and its mitigation.

Troubleshooting Protocol: Mitigating Peak Tailing

  • Mobile Phase Acidification: This is the most effective solution.

    • Standard: Add 0.1% formic acid (FA) or 0.1% acetic acid to both your aqueous (A) and organic (B) mobile phases. This low pH environment protonates the silanol groups, minimizing ionic interactions.

    • Aggressive: For very basic compounds, a stronger ion-pairing agent like 0.05% - 0.1% trifluoroacetic acid (TFA) may be necessary. Be aware that TFA can suppress ionization in mass spectrometry and is difficult to remove during fraction evaporation.

  • Increase Mobile Phase Ionic Strength: Adding a buffer, such as 10-20 mM ammonium formate or ammonium acetate (pH adjusted with the corresponding acid), can help shield the ionic interactions.

  • Use a Modern, End-Capped Column: Choose a high-purity silica column that is thoroughly end-capped. Phenyl-hexyl or embedded polar group (e.g., C18 with a carbamate) phases can also offer alternative selectivity and reduce tailing.

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.

Question 4: My PROTAC is eluting very late or not at all from my C18 column, even with high organic content. What's happening?

Answer: This indicates excessively strong hydrophobic retention, a common issue for large molecules with significant lipophilic regions like the bromo-fluoro-pyridine moiety.

Solutions:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or isopropanol. Methanol has different hydrogen-bonding characteristics and can alter selectivity, while isopropanol is a stronger solvent that can help elute highly retained compounds.

  • Switch Stationary Phase: A standard C18 may be too retentive. Consider a phase with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-based column (e.g., Phenyl-Hexyl) which provides different pi-pi interactions.

  • Run a Steeper Gradient: A rapid gradient (e.g., 5% to 95% B in 5 minutes) can help sharpen the peak and reduce the run time for highly retained compounds.

Question 5: Reverse-phase HPLC is failing to separate my PROTAC from a closely-related impurity. What are my options?

Answer: When standard RP-HPLC lacks the required selectivity, you must explore orthogonal purification techniques. Supercritical Fluid Chromatography (SFC) is an excellent alternative for complex, hydrophobic molecules and is often considered a primary purification method for PROTACs.[6][7]

Why SFC Works Well for PROTACs:

  • Orthogonal Selectivity: SFC uses supercritical CO₂ as the main mobile phase with an organic co-solvent (often methanol). The separation mechanism is based on polarity and is distinct from the hydrophobicity-based separation in RP-HPLC.[6]

  • "Greener" Technique: It significantly reduces the consumption of organic solvents.[7]

  • Faster Separations & Evaporation: The low viscosity of supercritical CO₂ allows for faster flow rates, and the CO₂ evaporates upon collection, simplifying sample workup.

FeatureReverse-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Water/BufferSupercritical CO₂
Organic Modifier Acetonitrile, MethanolMethanol, Ethanol, Isopropanol
Separation Principle Primarily HydrophobicityPolarity, H-Bonding, Dipole Interactions
Best For Broad range of polaritiesChiral molecules, less polar to moderately polar compounds, complex mixtures
Common Issues Peak tailing for bases, poor solubilityCompound solubility in CO₂/modifier mix

Section 3: Key Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method Development Workflow

This protocol provides a systematic approach to developing a purification method for your PROTAC.

start 1. Initial Scouting Run (C18 Column, ACN/H2O + 0.1% FA, Broad Gradient: 5-95% B in 10 min) eval1 2. Evaluate Peak Shape & Retention start->eval1 tailing Tailing? eval1->tailing Bad retention Retention? eval1->retention Too Strong/Weak good Good Shape & Retention eval1->good OK fix_tailing 3a. Add/Increase Acid (TFA) or Switch to Buffered Mobile Phase tailing->fix_tailing fix_retention 3b. Adjust Gradient Slope or Switch to C8/Phenyl Column retention->fix_retention optimize 3c. Optimize Gradient (Shallow gradient around elution %B) good->optimize fix_tailing->eval1 Re-evaluate fix_retention->eval1 Re-evaluate end 4. Scale up to Preparative Column optimize->end

Caption: HPLC method development decision workflow.

Step-by-Step Guide:

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: Deionized water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

    • Detection: UV at 254 nm and 280 nm, or Diode Array Detector (DAD) to assess peak purity.

  • Analysis of Results:

    • If severe tailing: Switch mobile phase modifier to 0.05% TFA.

    • If retention is too long (>10 min): Switch to a less retentive column (C8) or a stronger organic phase (Methanol).

    • If retention is too short (<2 min): Use a shallower starting gradient (e.g., start at 20% or 30% B).

  • Optimization: Once a suitable peak is observed, optimize the separation from impurities by running a shallower gradient around the elution point. For example, if the peak elutes at 60% B in the scouting run, try a gradient of 45% to 75% B over 15 minutes.

  • Scale-Up: Once the analytical method is optimized, scale it up to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

Protocol 2: Post-Purification Quality Control

Purification is not complete until the identity and purity of the final compound are confirmed.

  • Purity Assessment by Orthogonal HPLC: Analyze the purified fractions using a different method than the one used for purification. For example, if you purified with a C18 column using a formic acid modifier, run the QC analysis on a Phenyl-Hexyl column with a buffered mobile phase. This ensures that no impurities are co-eluting under the purification conditions.

  • Identity Confirmation by Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of your PROTAC.[8]

  • Structural Confirmation by NMR: For final confirmation, particularly for a newly synthesized compound, ¹H and ¹³C NMR are essential to verify the complete structure.[8]

Section 4: Advanced Characterization

Question 6: How can I be sure my purified PROTAC is functional?

Answer: Purity is a prerequisite for function, but it doesn't guarantee it. The ultimate test is biological activity. After successful purification and characterization, the PROTAC's ability to form a ternary complex and induce protein degradation should be assessed.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, and to confirm the formation of the ternary complex (Target-PROTAC-E3 Ligase).[4][9]

  • Cell-Based Degradation Assays: The most definitive test is to treat cells with the purified PROTAC and measure the degradation of the target protein, typically via Western Blot or quantitative proteomics.[10]

By systematically addressing solubility, optimizing chromatographic conditions with an understanding of the underlying chemical interactions, and employing orthogonal methods, the purification of even challenging PROTACs containing the (5-Bromo-3-fluoropyridin-2-YL)methanamine moiety can be successfully achieved.

References

  • Valenti, L. et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

  • G-Casanova, A. et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, L. et al. (2022). Peptide-based PROTACs: Current Challenges and Future Perspectives. Wiley Online Library. Available at: [Link]

  • Reach Separations. (n.d.). PROTACs & Molecular Glue Purification. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Available at: [Link]

  • Scarpino, A. et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ResearchGate. Available at: [Link]

  • Biocompare. (2022). PROTACs: A Practical Guide. Available at: [Link]

  • Francotte, E. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. Chromatography Online. Available at: [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Analysis of (5-Bromo-3-fluoropyridin-2-YL)methanamine: A Comparative Approach for Drug Discovery

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the chemical purity of building blocks is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the chemical purity of building blocks is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of (5-Bromo-3-fluoropyridin-2-YL)methanamine, a key aromatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][2] The linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer but plays a critical role in the efficacy of the final PROTAC molecule.[1][2] The rigidity, length, and vector of the linker influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.

(5-Bromo-3-fluoropyridin-2-YL)methanamine offers a semi-rigid, aromatic scaffold, which can confer favorable conformational properties to the PROTAC. However, its purity is a critical determinant of the quality and performance of the final drug candidate. Impurities can arise from the synthetic route, leading to ill-defined final products with altered biological activity and potential off-target effects.

This guide will compare the performance of (5-Bromo-3-fluoropyridin-2-YL)methanamine with a representative aliphatic linker, 1-amino-3-bromopropane , providing supporting experimental data and protocols for their purity analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Linker Purity in PROTAC Development

The choice between an aromatic and an aliphatic linker can significantly impact the physicochemical properties and biological activity of a PROTAC.[3] Aromatic linkers, such as those derived from (5-Bromo-3-fluoropyridin-2-YL)methanamine, can provide conformational constraint, potentially leading to more favorable pre-organization for ternary complex formation.[2] In contrast, flexible aliphatic linkers offer greater conformational freedom, which may be necessary to span the distance between the target protein and the E3 ligase.[4]

Given these differing philosophies in linker design, a direct comparison of their purity and analytical characterization is essential for any drug discovery program. The presence of even minor impurities can lead to:

  • Formation of undesired side-products: Reactive impurities can lead to the formation of complex mixtures during the multi-step synthesis of PROTACs, complicating purification and characterization.

  • Toxicity: Impurities may possess inherent toxicity, compromising the safety profile of the final drug candidate.

Therefore, a robust analytical workflow to ensure the purity of these critical building blocks is not just a quality control measure but a cornerstone of successful PROTAC development.

Comparative Purity Analysis: Aromatic vs. Aliphatic Linkers

To illustrate the analytical methodologies, we will compare (5-Bromo-3-fluoropyridin-2-YL)methanamine with 1-amino-3-bromopropane, a common aliphatic linker building block.

Feature(5-Bromo-3-fluoropyridin-2-YL)methanamine1-Amino-3-bromopropane
Structure Aromatic, semi-rigidAliphatic, flexible
Molecular Weight 205.03 g/mol [5]137.99 g/mol
Typical Purity ≥97%[5]≥98%
Common Impurities Starting materials (e.g., 5-bromo-3-fluoropyridine-2-carbonitrile), over-reduced or incompletely brominated species.Dimerized products, starting materials (e.g., 1,3-dibromopropane).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For aminopyridine derivatives, reversed-phase HPLC with UV detection is a powerful method for separating the main component from its impurities.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of (5-Bromo-3-fluoropyridin-2-YL)methanamine and 1-amino-3-bromopropane by HPLC-UV.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Results:

CompoundRetention Time (min)Purity (%)
(5-Bromo-3-fluoropyridin-2-YL)methanamine~8.5≥97.0
1-Amino-3-bromopropane~3.2≥98.0

Causality Behind Experimental Choices: The use of a C18 column provides good retention for both the aromatic and aliphatic amines. The TFA in the mobile phase acts as an ion-pairing agent, improving the peak shape of the basic amine analytes. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in ACN/H2O A->B D Inject Sample B->D C Prepare Mobile Phases (A & B) E Gradient Elution on C18 Column C->E D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities that may not be readily detectable by HPLC-UV.

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify potential volatile impurities in (5-Bromo-3-fluoropyridin-2-YL)methanamine and 1-amino-3-bromopropane.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (DCM), GC grade

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of DCM.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (10:1)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

Data Analysis: The mass spectrum of each separated component is compared with a spectral library (e.g., NIST) to tentatively identify the impurities.

Expected Impurities:

  • (5-Bromo-3-fluoropyridin-2-YL)methanamine: Unreacted 5-bromo-3-fluoropyridine-2-carbonitrile, and potentially debrominated or defluorinated analogues.

  • 1-Amino-3-bromopropane: N,N'-bis(3-bromopropyl)amine (from dimerization).

Causality Behind Experimental Choices: A non-polar column like DB-5ms is suitable for a broad range of analytes. The temperature program is designed to separate compounds with varying boiling points. Electron ionization provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in DCM B Inject into GC A->B C Temperature Programmed Separation B->C D Mass Spectrometry Detection C->D E Library Search of Mass Spectra D->E F Identify Impurities E->F

Caption: GC-MS Impurity Profiling Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR) to determine purity.

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the structure and estimate the purity of (5-Bromo-3-fluoropyridin-2-YL)methanamine and 1-amino-3-bromopropane.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid)

Procedure:

  • Sample Preparation for Structural Confirmation:

    • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Sample Preparation for qNMR:

    • Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For qNMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate integration.

Data Analysis:

  • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum should be consistent with the expected structure.

  • Purity Estimation (qNMR): The purity of the analyte is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity.

Expected ¹H NMR Data (in DMSO-d₆):

  • (5-Bromo-3-fluoropyridin-2-YL)methanamine:

    • Aromatic protons: ~7.5-8.5 ppm

    • Methylene protons (-CH₂-NH₂): ~3.8-4.0 ppm

    • Amine protons (-NH₂): Broad signal, variable chemical shift

  • 1-Amino-3-bromopropane:

    • Methylene protons adjacent to bromine (-CH₂-Br): ~3.5 ppm

    • Methylene protons adjacent to amine (-CH₂-NH₂): ~2.8 ppm

    • Central methylene protons (-CH₂-): ~1.9 ppm

    • Amine protons (-NH₂): Broad signal, variable chemical shift

Causality Behind Experimental Choices: DMSO-d₆ is a good solvent for a wide range of organic compounds and allows for the observation of exchangeable protons like those in amines. For qNMR, an internal standard with sharp, well-resolved signals that do not overlap with the analyte signals is chosen for accurate integration.

NMR_Logic A NMR Sample Preparation B ¹H NMR Spectrum Acquisition A->B E Add Internal Standard A->E C Analyze Chemical Shifts & Coupling B->C D Structural Confirmation C->D F Acquire Quantitative ¹H NMR E->F G Integrate Analyte & Standard Peaks F->G H Calculate Purity G->H

Caption: NMR Analysis Logic for Structure & Purity.

Conclusion: An Integrated Approach to Purity Assessment

Ensuring the purity of building blocks like (5-Bromo-3-fluoropyridin-2-YL)methanamine is a non-negotiable aspect of modern drug discovery, particularly in the burgeoning field of PROTACs. This guide has outlined a multi-pronged analytical approach, leveraging the strengths of HPLC, GC-MS, and NMR spectroscopy.

  • HPLC provides a robust and reliable method for quantitative purity determination.

  • GC-MS is invaluable for the identification of volatile and semi-volatile impurities that may be missed by other techniques.

  • NMR offers definitive structural confirmation and an orthogonal method for purity assessment through qNMR.

By employing this integrated analytical strategy, researchers can confidently assess the quality of their linker building blocks, whether aromatic or aliphatic, thereby ensuring the integrity of their synthetic endeavors and the reliability of their biological data. This rigorous approach to purity analysis is a critical step in the successful development of novel and effective protein-degrading therapeutics.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1-13. [Link]

  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Weizel, L., et al. (2018). Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. PMC. [Link]

  • Scott, K. A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]

  • Ciulli, A., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. NIH. [Link]

  • Gelin, M., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Lead Sciences. 5-Amino-2-bromo-3-fluoropyridine. [Link]

  • ResearchGate. (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... [Link]

  • Mondal, S., et al. (2021). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry. [Link]

  • Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • Alfa Chemistry. Advancing Drug Discovery with PROTAC Building Blocks. [Link]

  • Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Movassaghi, M., et al. (2018). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC. [Link]

  • Lead Sciences. 5-Amino-2-bromo-3-fluoropyridine. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • ResearchGate. Supplementary Information. [Link]

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Comparative

Revolutionizing Targeted Protein Degradation: A Comparative Guide to Novel PROTAC Linkers Versus the (5-Bromo-3-fluoropyridin-2-YL)methanamine Scaffold

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, an E3 ligase ligand, and a crucial linker connecting the two.[1][2] While the warhead and E3 ligase ligand determine the "what," the linker dictates the "how effective," influencing critical parameters such as ternary complex formation, degradation efficiency, and pharmacokinetic properties.[]

This guide introduces a novel potential building block for PROTAC linkers, (5-Bromo-3-fluoropyridin-2-YL)methanamine , and benchmarks its hypothetical advantages against established and emerging linker technologies. We will delve into the chemical rationale for its use, providing a framework for its incorporation into PROTAC design. This will be followed by a comprehensive comparison with leading linker classes, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation protein degraders.

The Rise of a Novel Scaffold: (5-Bromo-3-fluoropyridin-2-YL)methanamine

The pursuit of PROTACs with improved potency and drug-like properties has led to an exploration of linker structures beyond simple polyethylene glycol (PEG) and alkyl chains.[][4] The introduction of rigid and conformationally constrained elements is a key strategy to pre-organize the PROTAC molecule for optimal ternary complex formation and to enhance cell permeability.[2]

(5-Bromo-3-fluoropyridin-2-YL)methanamine presents itself as a compelling scaffold for the construction of novel, rigid linkers. Its pyridyl core offers a defined geometry, while the fluorine and bromine substituents provide opportunities for modulating electronic properties and serving as synthetic handles for further elaboration. The methanamine group provides a versatile attachment point for connection to either the warhead or the E3 ligase ligand.

The rationale for proposing this scaffold is rooted in the observed benefits of incorporating rigid aromatic and heterocyclic structures into PROTAC linkers. Such linkers can improve aqueous solubility and offer vectors for establishing additional stabilizing interactions within the ternary complex, potentially leading to enhanced degradation potency and selectivity.[4]

The PROTAC Workflow: From Conception to Degradation

The development and evaluation of a novel PROTAC is a multi-step process that interrogates its ability to effectively bring together the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation.

PROTAC_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 Biochemical & Biophysical Evaluation cluster_2 Cellular Evaluation Design Linker Design & Synthesis Conjugation Conjugation to Warhead & E3 Ligase Ligand Design->Conjugation Ternary_Complex Ternary Complex Formation (SPR, NanoBRET) Conjugation->Ternary_Complex Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Degradation Target Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Phenotypic Phenotypic Assays Degradation->Phenotypic

Figure 1. A generalized workflow for the development and evaluation of novel PROTACs.

Comparative Analysis of PROTAC Linkers

The choice of linker is a critical determinant of a PROTAC's success. Here, we compare the hypothetical properties of linkers derived from the (5-Bromo-3-fluoropyridin-2-YL)methanamine scaffold against three major classes of modern linkers: PEG-based, rigid, and cleavable linkers.

PEG-Based Linkers: The Flexible Workhorse

Polyethylene glycol (PEG) linkers are the most common type used in PROTAC design due to their synthetic accessibility, flexibility, and ability to improve solubility.[2][]

  • Structure and Properties: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and flexible, allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[2]

  • Performance: The flexibility of PEG linkers can be a double-edged sword. While it can aid in spanning the distance between the target protein and E3 ligase, it can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2] However, many highly potent PROTACs utilize PEG linkers. For example, a PROTAC targeting TBK1 with a 21-atom PEG-containing linker demonstrated a DC50 of 3 nM and a Dmax of 96%.[4]

Rigid Linkers: Pre-organization for Potency

Rigid linkers, which often incorporate cyclic or aromatic moieties, aim to reduce the conformational flexibility of the PROTAC, thereby pre-organizing it for a more favorable binding to the target protein and E3 ligase.[2][4]

  • Structure and Properties: These linkers can include structures like piperazine, piperidine, or phenyl rings.[2] A PROTAC incorporating a rigid piperidine-containing linker, ARD-69, was developed as a potent androgen receptor (AR) degrader.[4]

  • Performance: Rigid linkers can lead to highly potent degraders. For instance, PROTAC 50, which contains a rigid pyridine/di-piperidine motif, induced potent AR degradation with a DC50 of less than 1 nM.[4] The rigidity is thought to contribute to improved pharmacokinetic properties.[4]

Cleavable Linkers: Spatiotemporal Control of Degradation

Cleavable linkers add a layer of control to PROTAC activity, allowing for degradation to be triggered by specific stimuli, such as light.[4]

  • Structure and Properties: These linkers incorporate photolabile groups, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[4] In its intact state, the linker renders the PROTAC inactive. Upon irradiation with a specific wavelength of light, the linker is cleaved, releasing the active PROTAC.

  • Performance: A "caged" PROTAC, pc-PROTAC1, incorporating a DMNB group showed no significant BRD4 degradation in the dark. However, upon irradiation with 365 nm UV light, it released the active PROTAC dBET1, leading to almost complete BRD4 degradation (Dmax = 93%) at a 1 µM concentration.[4]

Benchmarking Performance: A Data-Driven Comparison

To provide a quantitative comparison, the following table summarizes key performance metrics for PROTACs utilizing different linker types. The data for the hypothetical (5-Bromo-3-fluoropyridin-2-YL)methanamine-based linker are projected based on the expected benefits of a rigid, polar scaffold.

Linker TypeRepresentative PROTACTarget ProteinDC50DmaxKey AdvantagesPotential Disadvantages
Hypothetical Pyridyl-Based N/AVariesPotentially <10 nM>90%Rigid, polar, potential for improved PKSynthetic complexity, potential for unforeseen steric clashes
PEG-Based TBK1 Degrader[4]TBK13 nM96%Flexible, improves solubility, synthetically accessibleHigh flexibility can lead to entropic penalty, potential for poor cell permeability
Rigid PROTAC 50[4]Androgen Receptor<1 nM>90%Pre-organizes for binding, can improve PKCan be synthetically challenging, lack of flexibility may hinder ternary complex formation
Cleavable pc-PROTAC1[4]BRD4Inactive (dark), active upon irradiation93% (upon irradiation)Spatiotemporal control of degradationRequires external stimulus, potential for incomplete cleavage

Experimental Protocols for PROTAC Evaluation

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments in the PROTAC development workflow.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat cells with the PROTAC dilutions for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

Western_Blot_Workflow start Cell Seeding & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer immuno Immunoblotting transfer->immuno detect Detection & Analysis immuno->detect end Degradation Data detect->end

Figure 2. Step-by-step workflow for the Western Blot assay.

Protocol 2: In-Cell HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells.[5]

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein.

  • Assay Preparation:

    • Seed the HiBiT-tagged cells in a 96-well white, clear-bottom plate.

    • Prepare serial dilutions of the PROTAC compound.

  • Treatment and Lysis:

    • Treat the cells with the PROTAC dilutions for the desired time.

    • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent by mixing the lytic buffer, LgBiT protein, and substrate.

    • Add the detection reagent to the cells.

  • Luminescence Measurement:

    • Incubate the plate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.

    • Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing ternary complex formation.[6]

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the target protein over a fresh flow cell to confirm no non-specific binding.

  • Ternary Complex Formation:

    • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • The increase in response compared to the binary interactions indicates the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Protocol 4: NanoBRET™ Ternary Complex Assay

The NanoBRET™ assay is a live-cell method to detect the formation of the ternary complex.[7]

  • Cell Line Preparation:

    • Co-express the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase fused to HaloTag® (the acceptor) in cells.

  • Assay Setup:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will label the HaloTag®-E3 ligase.

    • Add the PROTAC compound at various concentrations.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader equipped for BRET.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio upon addition of the PROTAC indicates the formation of the ternary complex.

Conclusion and Future Directions

The linker is a critical component of a PROTAC molecule, profoundly influencing its efficacy. While flexible PEG linkers have been widely used, the field is moving towards more sophisticated designs incorporating rigid and functional elements to enhance performance. The novel (5-Bromo-3-fluoropyridin-2-YL)methanamine scaffold represents a promising building block for the next generation of rigid linkers, offering the potential for improved potency and pharmacokinetic properties.

The comparative analysis and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of targeted protein degradation. By systematically evaluating new linker designs and employing robust analytical methods, the scientific community can continue to unlock the full therapeutic potential of PROTACs and bring innovative medicines to patients in need.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. (n.d.). Retrieved January 28, 2026, from [Link]

  • Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework - bioRxiv. (2024, November 8). [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | ACS Chemical Biology. (2019, February 5). [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines - JoVE. (2020, November 9). [Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022, April 29). [Link]

  • General Protocol for Western Blotting - Bio-Rad. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

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